Methyl 4-bromopent-4-enoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H9BrO2 |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
methyl 4-bromopent-4-enoate |
InChI |
InChI=1S/C6H9BrO2/c1-5(7)3-4-6(8)9-2/h1,3-4H2,2H3 |
InChI Key |
RRIYSFAGASZSTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=C)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 4-bromopent-4-enoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-bromopent-4-enoate is a functionalized vinyl bromide and ester, making it a potentially valuable building block in organic synthesis. The presence of both a reactive vinyl bromide moiety and a versatile methyl ester group allows for a variety of subsequent chemical transformations. This guide outlines a proposed synthetic pathway for this compound and provides predicted characterization data to aid in its identification and purification.
Proposed Synthesis
A plausible two-step synthesis of this compound is proposed, starting from readily available precursors. The overall synthetic scheme is illustrated below.
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Bromopent-4-enoic Acid (Proposed)
A modified Hunsdiecker reaction can be employed to synthesize the intermediate, 4-bromopent-4-enoic acid, from a suitable precursor like pent-4-enoic acid, which would first need to be converted to its silver salt or reacted under conditions that favor the formation of a vinyl bromide.
Reaction:
Step 2: Esterification to this compound (Proposed)
The final product can be obtained through the esterification of 4-bromopent-4-enoic acid. A standard Fischer esterification using methanol in the presence of an acid catalyst is a common and effective method.
Reaction:
Experimental Protocols (Hypothetical)
Synthesis of 4-Bromopent-4-enoic Acid
-
Preparation of Silver Pent-4-enoate: To a solution of pent-4-enoic acid (1.0 eq) in water, add a solution of silver nitrate (1.0 eq) in water with stirring. The resulting precipitate of silver pent-4-enoate is collected by filtration, washed with water and acetone, and dried under vacuum.
-
Bromodecarboxylation: The dried silver pent-4-enoate (1.0 eq) is suspended in a dry, inert solvent such as carbon tetrachloride. To this suspension, a solution of bromine (1.0 eq) in the same solvent is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove silver bromide. The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthesis of this compound
-
Reaction Setup: To a solution of 4-bromopent-4-enoic acid (1.0 eq) in excess methanol, a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added.
-
Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation or column chromatography.
Predicted Characterization Data
The following tables summarize the predicted spectroscopic and physical data for this compound.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.6 | d | 1H | =CHa |
| ~5.4 | d | 1H | =CHb |
| ~3.7 | s | 3H | -OCH₃ |
| ~2.8 | t | 2H | -CH₂-C=C |
| ~2.5 | t | 2H | -CH₂-C=O |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O |
| ~135 | C=C(Br) |
| ~120 | =CH₂ |
| ~52 | -OCH₃ |
| ~35 | -CH₂-C=C |
| ~30 | -CH₂-C=O |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1630 | Medium | C=C stretch |
| ~1200 | Strong | C-O stretch (ester) |
| ~600 | Medium | C-Br stretch |
Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 192/194 | ~1:1 | [M]⁺ (¹⁹Br/⁸¹Br) |
| 161/163 | Variable | [M - OCH₃]⁺ |
| 113 | Variable | [M - Br]⁺ |
| 59 | High | [COOCH₃]⁺ |
Logical Relationship of Characterization Techniques
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Conclusion
This technical guide provides a proposed synthetic route and predicted analytical data for this compound. The outlined protocols and expected spectroscopic signatures should serve as a valuable resource for researchers aiming to synthesize and characterize this compound. Experimental validation of the proposed methods and data is a necessary next step for the successful application of this compound in further research and development.
"physical and chemical properties of methyl 4-bromopent-4-enoate"
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the known physical and chemical properties of the unsaturated ester, methyl 4-bromopent-4-enoate. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide consolidates information from chemical databases and supplier specifications. The focus remains on providing the most accurate and relevant data for research and development applications.
Chemical Identity and Physical Properties
This compound is a halogenated unsaturated ester with the chemical formula C₆H₉BrO₂. Its structure features a terminal vinyl bromide and a methyl ester functional group. While extensive experimental data is not publicly available, the fundamental properties have been computed and are listed by various chemical suppliers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 194805-62-4 | ChemSrc[1] |
| Molecular Formula | C₆H₉BrO₂ | ChemSrc[1] |
| Molecular Weight | 193.04 g/mol | ChemSrc[1] |
| Exact Mass | 191.97900 g/mol | ChemSrc[1] |
| LogP | 1.84820 | ChemSrc[1] |
| Polar Surface Area | 26.3 Ų | ChemSrc[1] |
Note: The properties listed above are primarily computed values and should be used as estimates. Experimental verification is recommended.
Spectroscopic Data
Detailed spectroscopic analyses such as NMR, IR, and mass spectrometry are crucial for the unequivocal identification and characterization of this compound. While specific spectra are not widely published, chemical suppliers like BLD Pharm indicate the availability of such data upon request.[2] The expected spectral features are outlined below based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the allylic protons, and the methyl ester protons. The chemical shifts and coupling constants of the vinyl protons would be characteristic of a terminal alkene with a bromine substituent.
-
¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon of the ester, the two sp² hybridized carbons of the vinyl group, the sp³ hybridized carbons of the ethyl chain, and the methoxy carbon.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to:
-
C=O stretching of the ester group (typically around 1735-1750 cm⁻¹).
-
C=C stretching of the vinyl group (around 1630 cm⁻¹).
-
C-O stretching of the ester (around 1000-1300 cm⁻¹).
-
C-Br stretching (typically in the fingerprint region).
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.
Synthesis and Reactivity
Potential Synthetic Pathways
One plausible approach to the synthesis of this compound could involve the esterification of 4-bromopent-4-enoic acid. The acid itself could potentially be synthesized from levulinic acid or other suitable precursors through a series of reactions including bromination and elimination.
A schematic representation of a hypothetical synthesis is provided below.
Caption: Hypothetical synthetic route to this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the vinyl bromide and the methyl ester.
-
Vinyl Bromide: The vinyl bromide moiety can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at the 4-position. It can also undergo nucleophilic substitution reactions, although typically under more forcing conditions than alkyl halides.
-
Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides, alcohols (via reduction), or other esters (via transesterification).
-
Alkene: The double bond can undergo addition reactions, such as hydrogenation, halogenation, and epoxidation.
Experimental Protocols
As of the date of this document, specific, validated experimental protocols for the synthesis and reactions of this compound are not available in the public domain. Researchers are advised to consult general organic chemistry literature for standard procedures for the types of reactions described above and to adapt them to this specific substrate.
Logical Relationships in Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for its characterization is outlined below.
Caption: Logical workflow for the structural characterization of a compound.
Conclusion
This compound is a potentially useful building block in organic synthesis, offering multiple reactive sites for further functionalization. However, a notable gap exists in the publicly available scientific literature regarding its detailed physical properties and experimental protocols. The information presented in this guide is based on the currently accessible data and is intended to serve as a starting point for researchers. It is strongly recommended that experimental verification of the computed properties be conducted and that any synthetic or reactive procedures be carefully optimized under appropriate laboratory conditions.
References
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 4-bromopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for methyl 4-bromopent-4-enoate. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages established NMR principles and spectral data from analogous structures to forecast the chemical shifts, multiplicities, and coupling constants. This guide is intended to serve as a reference for the identification and characterization of this compound in synthetic chemistry and drug development workflows.
Predicted Spectroscopic Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of chemical shift databases and the known effects of substituents on NMR spectra. The spectra are referenced to a standard solvent, deuterated chloroform (CDCl₃), with the residual solvent peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.
Predicted ¹H NMR Data
The expected proton NMR spectrum of this compound would exhibit distinct signals for the different proton environments in the molecule. The vinylic protons are expected to appear most downfield due to the influence of the bromine atom and the double bond.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-5a (geminal to Br) | 5.8 - 6.2 | Doublet | Jgem = ~1-2 Hz | 1H |
| H-5b (geminal to Br) | 5.6 - 6.0 | Doublet | Jgem = ~1-2 Hz | 1H |
| H-2 | 2.5 - 2.8 | Triplet | Jvic = ~7-8 Hz | 2H |
| H-3 | 2.3 - 2.6 | Triplet of doublets | Jvic = ~7-8 Hz, Jallyl = ~1 Hz | 2H |
| OCH₃ | 3.6 - 3.8 | Singlet | - | 3H |
Predicted ¹³C NMR Data
The predicted carbon NMR spectrum will show six distinct signals corresponding to each carbon atom in this compound. The carbon of the carbonyl group is expected at the lowest field, while the methyl ester carbon will be at the highest field.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 170 - 175 |
| C-4 (C=C-Br) | 135 - 140 |
| C-5 (=CH₂) | 115 - 125 |
| C-2 | 30 - 35 |
| C-3 | 25 - 30 |
| OCH₃ | 50 - 55 |
Experimental Protocols
The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable for the characterization of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette to prevent shimming issues.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for routine analysis.
-
Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This is typically an automated process.
-
Tuning and Matching: The probe is tuned to the appropriate frequency for ¹H or ¹³C and matched to the instrument's electronics to maximize signal-to-noise.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 0-220 ppm
-
Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each carbon.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
Visualizations
The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for NMR analysis.
An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-bromopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of methyl 4-bromopent-4-enoate (CAS No. 194805-62-4). Due to the limited availability of public domain mass spectra for this specific compound, this document presents a theoretically derived fragmentation pattern and a detailed, generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Compound Profile: this compound
This compound is a halogenated ester with the molecular formula C₆H₉BrO₂. Its chemical structure consists of a five-carbon chain containing a terminal double bond with a bromine atom attached to the fourth carbon, and a methyl ester group at the other end.
| Property | Value |
| CAS Number | 194805-62-4[1] |
| Molecular Formula | C₆H₉BrO₂ |
| Molecular Weight | 193.04 g/mol [2] |
| Exact Mass | 191.97859 Da[2] |
Theoretical Mass Spectrum and Fragmentation Pattern
In the absence of a publicly available experimental mass spectrum, a plausible fragmentation pattern for this compound under electron ionization (EI) can be proposed based on established fragmentation mechanisms for esters and vinyl bromides. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which will result in characteristic isotopic patterns for bromine-containing fragments.
The molecular ion peak [M]⁺• is expected at m/z 192 and 194, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Proposed Structure |
| 192/194 | [M]⁺• | [CH₂(Br)C(CH₃)CH₂COOCH₃]⁺• |
| 161/163 | [M - OCH₃]⁺ | [CH₂(Br)C(CH₃)CH₂CO]⁺ |
| 133/135 | [M - COOCH₃]⁺ | [CH₂(Br)C(CH₃)CH₂]⁺ |
| 113 | [M - Br]⁺ | [C₆H₉O₂]⁺ |
| 81 | [C₅H₅O]⁺ | |
| 59 | [COOCH₃]⁺ | [COOCH₃]⁺ |
| 53 | [C₄H₅]⁺ |
Experimental Protocol: GC-MS Analysis
This section outlines a general but detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
3.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Matrix: For analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector. For trace analysis, splitless mode is recommended.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
3.3. Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain the complete mass spectrum.
-
For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity by monitoring the characteristic ions of this compound (e.g., m/z 192, 194, 113).
-
Process the data using the instrument's software to identify the analyte based on its retention time and mass spectrum, and to quantify it using the calibration curve.
Visualizations
4.1. GC-MS Experimental Workflow
Caption: Workflow for the analysis of this compound by GC-MS.
4.2. Proposed Fragmentation Pathway
References
Stability and Storage of Methyl 4-bromopent-4-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 4-bromopent-4-enoate. Due to the limited availability of specific stability data for this compound in published literature, this document outlines a robust framework for assessing its stability based on the known reactivity of related chemical classes, including vinyl bromides and α,β-unsaturated esters. The guide details recommended storage and handling procedures, proposes a comprehensive experimental protocol for forced degradation studies, and describes the development of a suitable stability-indicating analytical method.
Chemical Profile and General Stability Considerations
This compound is a halogenated unsaturated ester. Its structure, featuring a vinyl bromide moiety and a methyl ester, suggests potential susceptibility to several degradation pathways.
Key Structural Features Influencing Stability:
-
Vinyl Bromide: This functional group can be susceptible to photolytic cleavage and reactions with nucleophiles. The carbon-bromine bond can be labile under certain conditions.
-
Ester Functional Group: The methyl ester is prone to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.
-
Alkene Double Bond: The double bond may be susceptible to oxidation.
Given these structural features, proper storage and handling are critical to maintain the integrity of this compound.
Recommended Storage and Handling
To ensure the longevity and purity of this compound, the following storage and handling guidelines are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize the rate of potential thermal degradation and hydrolysis. |
| Light | Protect from light. Store in an amber vial or in a dark place. | To prevent photolytic degradation of the vinyl bromide moiety. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the double bond. |
| Container | Keep in a tightly sealed container. | To prevent the ingress of moisture, which can lead to hydrolysis. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. | As with many halogenated organic compounds, caution should be exercised during handling. |
Forced Degradation Studies: An Experimental Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following is a proposed experimental protocol for this compound.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This stock solution will be subjected to the stress conditions outlined below. A control sample, protected from the stress conditions, should be analyzed concurrently.
Stress Conditions
| Stress Condition | Proposed Experimental Setup |
| Acidic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for up to 72 hours. |
| Basic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for up to 24 hours. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for up to 24 hours. |
| Thermal Degradation | Store the solid compound and the stock solution at 60°C in a temperature-controlled oven for up to 7 days. |
| Photolytic Degradation | Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber. |
Samples should be withdrawn at appropriate time points (e.g., 0, 4, 8, 24, 48, 72 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal) and analyzed immediately using a stability-indicating analytical method.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products, allowing for accurate quantification of stability. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
Proposed HPLC Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 210-230 nm) |
| Injection Volume | 10 µL |
Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
The data from the forced degradation studies should be compiled to understand the stability profile of this compound.
Hypothetical Stability Data Summary
The following table provides a template for summarizing the results of the forced degradation studies. The values presented are hypothetical and should be replaced with experimental data.
| Stress Condition | Duration | Assay of this compound (%) | Number of Degradation Products |
| Control | 7 days | 99.8 | 0 |
| 0.1 M HCl, 60°C | 72 hours | 85.2 | 2 |
| 0.1 M NaOH, RT | 24 hours | 45.7 | 1 |
| 3% H₂O₂, RT | 24 hours | 92.1 | 3 |
| Thermal, 60°C | 7 days | 97.5 | 1 |
| Photolytic | ICH Option 2 | 90.3 | 4 |
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Conclusion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 4-bromopent-4-enoate, a reactive vinyl bromide, and its key isomers. The document details the synthesis, spectroscopic characterization, and physical properties of these compounds, which hold potential as intermediates in organic synthesis and drug discovery. Particular emphasis is placed on providing detailed experimental protocols and comparative data to aid researchers in their practical applications.
Introduction
This compound and its isomers are halogenated unsaturated esters that serve as versatile building blocks in organic chemistry. Their chemical reactivity, stemming from the presence of both an ester and a vinyl bromide or allylic bromide functionality, allows for a variety of subsequent chemical transformations. This makes them valuable precursors for the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, related bromo-functionalized esters have been identified as by-products in the synthesis of novel inhibitors of the bacterial cell division protein FtsZ, highlighting their relevance in medicinal chemistry.[1] This guide aims to provide a detailed resource for professionals working with these compounds, covering their synthesis, purification, and characterization.
Isomers and Related Compounds
The constitutional isomers of methyl bromopentenoate are numerous, differing in the positions of the bromine atom and the double bond. This guide will focus on the principal isomers, providing a comparative analysis of their properties.
Figure 1: Key Isomers of Methyl Bromopentenoate
Caption: Structural isomers of methyl bromopentenoate.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the free-radical allylic bromination of methyl pent-4-enoate using N-bromosuccinimide (NBS) as the bromine source. This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or photochemical irradiation.
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl pent-4-enoate
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (for extraction)
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl pent-4-enoate (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC. The solid NBS should be consumed and succinimide will be observed as a white solid floating on top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Figure 2: Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis and purification.
Physical and Spectroscopic Data
The following tables summarize the available physical and spectroscopic data for this compound and its isomers. Note that much of the data for the title compound is computed, as experimental values are not widely reported in the literature.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | C₆H₉BrO₂ | 193.04 (Computed) | N/A | N/A | N/A |
| Methyl (E)-4-bromopent-2-enoate | C₆H₉BrO₂ | 193.04 (Computed)[2] | N/A | N/A | N/A |
| Methyl 4-bromopentanoate | C₆H₁₁BrO₂ | 195.05 (Computed)[3] | N/A | N/A | N/A |
| Methyl 5-bromopent-2-enoate | C₆H₉BrO₂ | 193.04 (Computed) | N/A | N/A | N/A |
N/A: Not available in the searched literature.
Spectroscopic Data
4.2.1. 1H NMR Data (δ, ppm)
| Compound | H2 | H3 | H4 | H5 (CH) | H5 (CH3) | OCH3 |
| This compound | ~5.6 (d) | ~2.6 (t) | - | ~5.4 (d) | - | ~3.7 (s) |
| Methyl (E)-4-bromopent-2-enoate | ~6.1 (d) | ~7.0 (dd) | ~4.8 (m) | - | ~1.8 (d) | ~3.7 (s) |
| Methyl 4-bromopentanoate | ~2.5 (t) | ~2.1 (m) | ~4.1 (m) | - | ~1.7 (d) | ~3.7 (s) |
Note: Chemical shifts are approximate and based on predicted values and data from similar compounds. Experimental data should be obtained for confirmation.
4.2.2. 13C NMR Data (δ, ppm)
| Compound | C1 (C=O) | C2 | C3 | C4 | C5 | OCH3 |
| This compound | ~172 | ~35 | ~30 | ~130 | ~118 | ~52 |
| Methyl (E)-4-bromopent-2-enoate | ~166 | ~125 | ~145 | ~50 | ~25 | ~52 |
| Methyl 4-bromopentanoate | ~173 | ~34 | ~32 | ~50 | ~25 | ~52 |
Note: Chemical shifts are approximate and based on predicted values and data from similar compounds. Experimental data should be obtained for confirmation.
4.2.3. IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~1740 (C=O), ~1640 (C=C) | M⁺ not typically observed, fragments corresponding to loss of Br, OCH₃, and COOCH₃ |
| Methyl 4-bromopentanoate | ~1740 (C=O) | 194/196 (M⁺), 115 (M-Br)[3] |
Reactions and Applications
This compound, as a vinyl bromide, is susceptible to a range of chemical transformations. The carbon-bromine bond can participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds. The electron-withdrawing ester group can influence the reactivity of the double bond towards nucleophilic attack.
The isomeric allylic bromides, such as methyl (E)-4-bromopent-2-enoate, are excellent electrophiles for SN2 reactions with various nucleophiles, providing a route to a wide array of functionalized molecules.
Figure 3: General Reactivity of Bromopentenoate Isomers
Caption: Contrasting reactivity of vinyl and allylic bromide isomers.
Conclusion
This compound and its isomers are valuable synthetic intermediates with diverse potential applications. This guide has provided a foundational understanding of their synthesis, properties, and reactivity. While experimental data for the title compound remains limited in the public domain, the provided protocols and comparative data for related structures offer a solid starting point for researchers. Further investigation into the reaction chemistry and applications of these compounds is warranted and is anticipated to yield novel synthetic methodologies and potentially new molecular entities of interest to the pharmaceutical and broader chemical industries.
References
Technical Guidance: Solubility Profile of Methyl 4-Bromopent-4-enoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of methyl 4-bromopent-4-enoate, a compound of interest in synthetic chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a predictive assessment based on its chemical structure, outlines a detailed experimental protocol for determining its solubility, and presents relevant physical properties of analogous compounds.
Predictive Solubility Analysis
Based on the principle of "like dissolves like," the molecular structure of this compound—a halogenated unsaturated ester—suggests it will exhibit good solubility in a range of common organic solvents. The presence of the polar ester group allows for dipole-dipole interactions, while the carbon backbone provides compatibility with less polar solvents.
It is anticipated that this compound will be miscible or highly soluble in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. Good solubility is also expected in polar protic solvents like ethanol and methanol. In nonpolar solvents such as toluene and diethyl ether, moderate to good solubility is likely. Due to the significant difference in polarity, solubility in highly nonpolar solvents like hexane may be more limited.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table of physical properties for a closely related isomer, methyl 4-bromopentanoate, is provided for reference. Researchers are advised to use this data with caution as the position of the double bond can influence physical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO₂ | PubChem |
| Molecular Weight | 195.05 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Exact Mass | 193.99424 Da | PubChem |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method involves the preparation of saturated solutions and subsequent quantification of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, toluene, hexane, diethyl ether)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each selected organic solvent in a series of vials. The presence of undissolved solute is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) to reach equilibrium. The time required to reach equilibrium should be determined empirically but is often in the range of 24 to 48 hours.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid material is transferred.
-
Filter the collected supernatant through a chemically resistant syringe filter to remove any remaining suspended particles.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in each solvent.
-
Analyze the calibration standards and the diluted samples using a validated analytical method, such as GC-FID.
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow and Influencing Factors
The following diagrams illustrate the experimental workflow for determining solubility and the key factors that influence this property.
Caption: Workflow for determining the solubility of this compound.
Caption: Key factors that determine the solubility of a compound.
"methyl 4-bromopent-4-enoate molecular weight and formula"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromopent-4-enoate is a halogenated unsaturated ester with the chemical formula C₆H₉BrO₂. Its structure features a terminal vinyl bromide group and a methyl ester functional group, making it a potentially useful intermediate in organic synthesis. This document provides a comprehensive overview of its molecular properties, formation as a reaction by-product, and key analytical data.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₉BrO₂ |
| Molecular Weight | 193.04 g/mol [1] |
| CAS Number | 194805-62-4 |
| SMILES Code | C=C(Br)CCC(OC)=O[1] |
Formation as a Reaction By-Product
This compound has been identified as a significant by-product in the attempted synthesis of certain benzodioxane derivatives.[2] Specifically, it was formed during the attempted condensation of the methyl ester of 4,5-dibromopentanoic acid with catechol in the presence of a base.[2][3]
Experimental Protocol for By-Product Formation
The following protocol describes the reaction conditions that led to the formation of this compound as the main product instead of the desired condensation product. This information is critical for researchers aiming to either avoid or intentionally synthesize this compound.
Reaction Scheme:
The intended reaction was the synthesis of a benzodioxane derivative from 4-pentenoic acid and catechol. The initial steps involved the bromination of 4-pentenoic acid, followed by esterification to yield methyl 4,5-dibromopentanoate. The final step was the attempted condensation with catechol.
-
Step 1: Bromination of 4-Pentenoic Acid: Commercial 3-butenoic acid is treated with bromine to yield the corresponding dibromo-acid. (This is an analogous reaction mentioned for a similar synthesis).[2]
-
Step 2: Esterification: The resulting carboxylic acid is esterified to produce the methyl ester.[2]
-
Step 3: Attempted Condensation with Catechol: The methyl ester of the dibrominated pentanoic acid is reacted with catechol in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) at room temperature.[2][3]
Under these conditions, instead of the expected nucleophilic substitution to form the benzodioxane ring, an elimination reaction is favored, leading to the formation of this compound as the primary isolated product.[2][3] The researchers noted that varying the reaction conditions did not alter this outcome.[2]
Logical Relationship Diagram
The following diagram illustrates the logical flow of the synthetic pathway that unintentionally leads to the formation of this compound.
Caption: Intended vs. Actual Reaction Outcome.
Spectroscopic Data
The characterization of this compound was confirmed by ¹H-NMR spectroscopy, with the data being consistent with literature values.[2] While the specific spectral data from the study by Straniero et al. is not detailed in the main text, the confirmation points to existing data for this compound. Researchers should consult relevant spectroscopic databases for detailed chemical shifts and coupling constants.
References
Methodological & Application
Application Notes and Protocols: Suzuki Cross-Coupling of Methyl 4-Bromopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of methyl 4-bromopent-4-enoate in Suzuki-Miyaura cross-coupling reactions. While specific literature examples for this compound are limited, the protocols and data presented here are based on the successful and analogous Suzuki coupling of the structurally similar vinyl bromide, methyl (E)-4-bromobut-2-enoate. These conditions are anticipated to be highly transferable and serve as a robust starting point for reaction optimization.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] In the context of drug discovery and development, the coupling of vinyl halides like this compound with various boronic acids allows for the synthesis of a diverse range of substituted alkenes, which are valuable intermediates in the preparation of complex molecular architectures.
General Reaction Scheme
The general scheme for the Suzuki cross-coupling of this compound with an arylboronic acid is depicted below. This reaction typically involves a palladium catalyst, a base, and a suitable solvent system to yield the corresponding methyl 4-arylpent-4-enoate.
Caption: General reaction scheme for the Suzuki cross-coupling of this compound with an arylboronic acid.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent (activated by the base) transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Data
The following table summarizes the reaction conditions and yields for the ligand-free Suzuki coupling of methyl (E)-4-bromobut-2-enoate with various arylboronic acids. These results provide a strong predictive basis for the reactivity of this compound under similar conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl (E)-4-phenylbut-2-enoate | 95 |
| 2 | 4-Methylphenylboronic acid | Methyl (E)-4-(p-tolyl)but-2-enoate | 92 |
| 3 | 4-Methoxyphenylboronic acid | Methyl (E)-4-(4-methoxyphenyl)but-2-enoate | 98 |
| 4 | 4-Chlorophenylboronic acid | Methyl (E)-4-(4-chlorophenyl)but-2-enoate | 85 |
| 5 | 4-Fluorophenylboronic acid | Methyl (E)-4-(4-fluorophenyl)but-2-enoate | 88 |
| 6 | 3-Methoxyphenylboronic acid | Methyl (E)-4-(3-methoxyphenyl)but-2-enoate | 96 |
| 7 | 2-Naphthylboronic acid | Methyl (E)-4-(naphthalen-2-yl)but-2-enoate | 90 |
Table 1: Ligand-free Suzuki coupling of methyl (E)-4-bromobut-2-enoate with various arylboronic acids. Data is illustrative and based on analogous reactions.
Experimental Protocols
The following is a general protocol for the ligand-free Suzuki cross-coupling of a vinyl bromide like this compound.
Materials and Reagents
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., a mixture of Dimethylformamide (DMF) and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Extraction and purification supplies (e.g., ethyl acetate, brine, silica gel)
General Procedure
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent (e.g., DMF/water 10:1) to the mixture.
-
Add the palladium(II) acetate catalyst (typically 1-5 mol%).
-
The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired methyl 4-arylpent-4-enoate.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation. While direct literature on the use of this compound is not abundant, the provided protocols, based on a close structural analog, offer a reliable and robust starting point for researchers. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates. This powerful synthetic tool enables the creation of diverse molecular libraries crucial for the advancement of drug discovery and development programs.
References
Application Notes and Protocols for Heck Coupling Reactions Involving Methyl 4-Bromopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of methyl 4-bromopent-4-enoate in palladium-catalyzed Heck coupling reactions. The following sections outline the synthesis of this key vinyl bromide substrate and its subsequent coupling with representative alkene partners, namely styrene and methyl acrylate.
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] this compound is a functionalized vinyl bromide that can serve as a valuable building block in organic synthesis, allowing for the introduction of a substituted five-carbon chain. This document details protocols for its preparation and subsequent use in Heck coupling reactions to generate diverse molecular architectures.
Synthesis of this compound
A plausible two-step synthesis for this compound begins with the readily available methyl levulinate (methyl 4-oxopentanoate). The general strategy involves the conversion of the ketone to a vinyl phosphate, followed by a bromination step.
Step 1: Synthesis of a Vinyl Phosphate Intermediate
This initial step transforms the ketone functionality of methyl levulinate into an enol phosphate, a common precursor for the synthesis of vinyl halides.
Experimental Protocol:
-
To a solution of methyl levulinate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C to facilitate enolate formation.
-
After stirring for 30-60 minutes at -78 °C, slowly add diethyl chlorophosphate (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude vinyl phosphate can be purified by column chromatography on silica gel.
Step 2: Bromination to Yield this compound
The vinyl phosphate intermediate is then converted to the target terminal vinyl bromide.
Experimental Protocol:
-
Dissolve the purified vinyl phosphate (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add triphenylphosphine dibromide (PPh3Br2) (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Heck Coupling Protocols
The following are generalized protocols for the Heck coupling of this compound with styrene and methyl acrylate. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Coupling with Styrene
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.02 eq), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)3, 0.04 eq).
-
Add a degassed solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
To this mixture, add styrene (1.2 eq) followed by a base, such as triethylamine (Et3N, 2.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel.
Protocol 2: Coupling with Methyl Acrylate
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.02 eq), and a phosphine ligand (e.g., triphenylphosphine (PPh3), 0.04 eq).
-
Add a degassed solvent such as DMF or a mixture of DMF and water.
-
Add methyl acrylate (1.5 eq) and a base like sodium acetate (NaOAc, 2.0 eq) or potassium carbonate (K2CO3, 2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the Heck coupling of vinyl bromides with styrene and methyl acrylate, which can be adapted for this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)2 (2) | P(o-tol)3 (4) | Et3N (2) | DMF | 100 | 16 | 70-90 |
| 2 | Styrene | Pd(OAc)2 (1) | XantPhos (2) | Cs2CO3 (2.2) | Benzene | RT (vis-light) | 12 | 71 |
| 3 | Methyl Acrylate | Pd(OAc)2 (2) | PPh3 (4) | NaOAc (2) | DMF | 120 | 24 | 60-80 |
| 4 | Methyl Acrylate | Pd/C (5) | - | Na2CO3 (2) | NMP | 120 | 5 | >95 (conv.) |
*Yields are approximate and based on similar reactions reported in the literature. NMP = N-Methyl-2-pyrrolidone.
Mandatory Visualizations
Caption: General experimental workflow for the Heck coupling reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols: Methyl 4-Bromopent-4-enoate in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-bromopent-4-enoate is a versatile bifunctional molecule that holds significant potential as a building block in the synthesis of complex natural products. Its structure, featuring a terminal vinyl bromide and a methyl ester, makes it an ideal precursor for intramolecular cyclization reactions to construct five-membered carbocycles. This structural motif is a common core in a variety of natural products, including certain prostaglandins, iridoids, and sesquiterpenes. The vinyl bromide moiety can readily undergo radical-mediated or transition-metal-catalyzed reactions, offering a powerful tool for carbon-carbon bond formation under mild conditions.
These application notes provide a detailed protocol for a hypothetical, yet synthetically plausible, application of this compound in the construction of a key cyclopentane intermediate relevant to natural product synthesis. The protocol is based on established principles of radical chemistry and is designed to be a practical guide for researchers looking to employ this reagent in their synthetic strategies.
Key Application: Radical Cyclization to a Cyclopentane Core
A primary application of this compound is its use in 5-exo-trig radical cyclizations to form a substituted cyclopentane ring. This transformation is particularly useful for creating a cyclopentane scaffold bearing a methyl group and a carboxymethyl side chain, a common substructure in various natural products. The reaction proceeds via the generation of a vinyl radical, which then cyclizes onto the pendant alkene.
Proposed Signaling Pathway in a Broader Context
While this compound itself is not biologically active, the natural products synthesized from its derived cyclopentane core can target a wide range of biological pathways. For instance, many cyclopentanoid natural products are inhibitors of enzymes involved in inflammatory signaling pathways, such as cyclooxygenases (COX-1 and COX-2).
Application Notes and Protocols for Methyl 4-bromopent-4-enoate in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl 4-bromopent-4-enoate as a monomer in controlled radical polymerization techniques. Detailed protocols for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are presented, along with data on the expected polymer characteristics. Furthermore, potential applications of the resulting functional polymers in the field of drug development are discussed.
Introduction
This compound is a functional monomer that holds significant promise for the synthesis of well-defined polymers with pendant reactive groups. The presence of a vinylidene bromide moiety allows for its participation in radical polymerization, while the ester group provides hydrolytic degradability and a potential point for further chemical modification. The bromine atom serves as a versatile handle for post-polymerization modification, enabling the conjugation of therapeutic agents, targeting ligands, or other functional molecules. This makes polymers derived from this compound attractive candidates for the development of advanced drug delivery systems.
Monomer Synthesis
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar α-bromoacrylates. A representative, though not explicitly verified for this specific compound, two-step synthesis is outlined below.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Controlled Radical Polymerization
The presence of the vinylidene bromide group allows for the controlled polymerization of this compound via techniques such as RAFT and ATRP. These methods enable the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity).
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that is tolerant to a wide variety of functional groups. A general protocol for the RAFT polymerization of this compound is provided below, based on established procedures for structurally similar monomers like methyl methacrylate.[1]
Experimental Protocol: RAFT Polymerization
-
Reagents:
-
This compound (Monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anisole (Solvent)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound, the RAFT agent, and AIBN in anisole. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] can be varied to target different molecular weights. A typical starting ratio is 100:1:0.2.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4-24 hours).
-
Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[2]
-
RAFT Polymerization Workflow
Caption: General workflow for RAFT polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for controlled radical polymerization that utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. A representative protocol for the ATRP of this compound is outlined below, adapted from procedures for methyl acrylate.[3][4][5][6]
Experimental Protocol: ATRP
-
Reagents:
-
This compound (Monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
-
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and purge with nitrogen.
-
In a separate flask, dissolve this compound, EBiB, and PMDETA in anisole. The molar ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] can be adjusted to control the polymerization. A common ratio is 100:1:1:1.
-
Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for at least 30 minutes.
-
Using a nitrogen-purged syringe, transfer the degassed solution to the Schlenk flask containing CuBr.
-
Place the flask in a preheated oil bath at 60°C and stir.
-
Monitor the polymerization by taking samples at regular intervals for ¹H NMR and GPC analysis.
-
After the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent (e.g., THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
ATRP Polymerization Workflow
Caption: General workflow for ATRP.
Data Presentation
The following tables summarize hypothetical yet expected quantitative data from the controlled polymerization of this compound. The actual results may vary depending on the specific reaction conditions.
Table 1: RAFT Polymerization of this compound
| Entry | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1:0.2 | 4 | 65 | 4,800 | 1.15 |
| 2 | 100:1:0.2 | 8 | 72 | 9,200 | 1.18 |
| 3 | 200:1:0.2 | 16 | 85 | 18,500 | 1.22 |
Table 2: ATRP of this compound
| Entry | [M]:[I]:[CuBr]:[L] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1:1:1 | 2 | 75 | 5,500 | 1.12 |
| 2 | 100:1:1:1 | 4 | 82 | 10,800 | 1.15 |
| 3 | 200:1:1:1 | 8 | 91 | 21,200 | 1.19 |
M: Monomer, CTA: Chain Transfer Agent, I: Initiator, L: Ligand, Mn: Number-average molecular weight, PDI: Polydispersity Index.
Applications in Drug Development
The pendant bromo-functional group in poly(this compound) is a key feature that enables its application in drug delivery. This reactive handle allows for post-polymerization modification to attach drug molecules, targeting moieties, or imaging agents.
Post-Polymerization Modification for Drug Conjugation
The bromine atom can be readily displaced by various nucleophiles, making it an excellent site for "click-type" reactions or other efficient conjugation chemistries. For example, a drug molecule containing a thiol, amine, or azide group can be covalently attached to the polymer backbone.
Signaling Pathway for Stimuli-Responsive Drug Release
Polymers derived from this compound can be designed to create stimuli-responsive drug delivery systems.[7][8][9][10] By incorporating cleavable linkers between the polymer and the drug, the release of the therapeutic agent can be triggered by specific conditions found in the tumor microenvironment or within cells, such as acidic pH or the presence of certain enzymes.[11][12][13][14]
Caption: Stimuli-responsive drug release from a polymer conjugate.
This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing off-target toxicity. The ester groups in the polymer backbone also offer the potential for biodegradability, which is a desirable characteristic for drug delivery carriers.[15][16]
Conclusion
This compound is a promising functional monomer for the synthesis of well-defined, functional polymers via controlled radical polymerization techniques like RAFT and ATRP. The resulting polymers, featuring pendant reactive bromine groups and a potentially degradable backbone, are excellent candidates for the development of advanced and targeted drug delivery systems. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile monomer in various biomedical applications.
References
- 1. 透過 RAFT 進行聚合的典型程序 [sigmaaldrich.com]
- 2. polymersource.ca [polymersource.ca]
- 3. researchgate.net [researchgate.net]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 12. Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes [dspace.mit.edu]
- 13. Cleavable Linkers, protease cleavable, enzymatically cleavable | BroadPharm [broadpharm.com]
- 14. Cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 15. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchemrev.com [jchemrev.com]
Application Notes and Protocols: Synthetic Routes to Functionalized Cyclopentanes Using Methyl 4-Bromopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The functionalized cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active molecules and natural products, making the development of efficient synthetic routes to this scaffold a cornerstone of modern organic chemistry and drug discovery. Methyl 4-bromopent-4-enoate serves as a versatile and readily accessible starting material for the construction of these valuable five-membered rings. This document outlines detailed protocols and application notes for the synthesis of functionalized cyclopentanes, primarily focusing on Atom Transfer Radical Cyclization (ATRC), a robust and high-yielding methodology. Alternative strategies, including the Intramolecular Heck Reaction and Intramolecular Enolate Alkylation, are also discussed as potential synthetic avenues.
Introduction
The synthesis of substituted cyclopentanes is of significant interest due to their prevalence in pharmaceuticals and natural products. The strategic placement of functional groups on the cyclopentane core allows for the fine-tuning of biological activity and pharmacokinetic properties. This compound, with its vinyl bromide and ester functionalities, is an ideal precursor for cyclization reactions, offering multiple points for chemical manipulation. This note provides detailed experimental procedures and expected outcomes for the synthesis of functionalized cyclopentanes, aiding researchers in the rapid assembly of complex molecular architectures.
Key Synthetic Strategies
Three primary strategies for the cyclization of this compound to functionalized cyclopentanes are presented:
-
Atom Transfer Radical Cyclization (ATRC): A powerful method for forming carbon-carbon bonds via a radical intermediate, often mediated by a transition metal catalyst.
-
Intramolecular Heck Reaction: A palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between the vinyl bromide and the alpha-position of the ester.
-
Intramolecular Enolate Alkylation: A base-mediated cyclization involving the formation of an enolate and subsequent intramolecular nucleophilic attack on the vinyl bromide.
Atom Transfer Radical Cyclization (ATRC)
ATRC is a highly efficient method for the construction of five-membered rings from unsaturated alkyl halides.[1] In the context of this compound, a copper(I) catalyst is typically employed to generate a radical at the carbon bearing the bromine atom. This radical then undergoes a 5-exo-trig cyclization onto the double bond, followed by abstraction of a halogen atom from the copper(II) species to afford the cyclized product and regenerate the copper(I) catalyst.[2]
Reaction Scheme:
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with Methyl 4-Bromopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing methyl 4-bromopent-4-enoate as a key building block. The versatility of this substrate in forming new carbon-carbon and carbon-nitrogen bonds makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel chemical entities.
Introduction
This compound is a functionalized vinyl bromide that serves as an excellent substrate in a variety of palladium-catalyzed cross-coupling reactions. The presence of both a vinyl bromide moiety and an ester functional group allows for the introduction of diverse molecular fragments, enabling the rapid construction of complex scaffolds. This document outlines protocols for several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.
Key Applications
Palladium-catalyzed reactions involving this compound and analogous vinyl bromides are instrumental in:
-
Drug Discovery: Synthesis of novel analogues of bioactive compounds.
-
Natural Product Synthesis: Construction of complex carbon skeletons.
-
Materials Science: Development of new organic materials with tailored electronic and optical properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Data Presentation: Suzuki-Miyaura Coupling of Vinyl Bromides with Boronic Acids
| Entry | Vinyl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 2 | Vinyl Bromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 |
| 3 | Aryl Bromide with Ester | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 90 | 24 | 85 |
| 4 | Vinyl Bromide with Ester | Potassium vinyltrifluoroborate | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 94[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure:
-
To an oven-dried Schlenk tube is added the vinyl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., a mixture of toluene and water, 4:1) is added.
-
The reaction mixture is heated to the specified temperature (e.g., 80-100 °C) and stirred for the indicated time (e.g., 12-24 h).
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. With this compound, this reaction can be used to introduce a variety of substituted vinyl groups, leading to the formation of dienes.
Data Presentation: Heck Reaction of Vinyl Bromides with Alkenes
| Entry | Vinyl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | Vinyl Bromide | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | NMP | 120 | 16 | 78 |
| 3 | Aryl Bromide with Ester | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMA | 130 | 40 | 94[2] |
| 4 | Vinyl Bromide | Methyl acrylate | Pd(OAc)₂ (5) | - | Et₃N | Acetonitrile | 80 | 24 | 75 |
Experimental Protocol: Heck Reaction
General Procedure:
-
A mixture of the vinyl bromide (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (if required, e.g., P(o-tol)₃, 4 mol%), and base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or NMP) is placed in a sealed tube.
-
The reaction vessel is purged with an inert gas.
-
The mixture is heated to the specified temperature (e.g., 100-140 °C) for the designated time (e.g., 16-48 h).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by column chromatography to afford the desired product.
Experimental Workflow: Heck Reaction
Caption: Heck Reaction Experimental Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an sp²-hybridized carbon, such as that in this compound. This reaction is highly valuable for the synthesis of conjugated enynes.[3]
Data Presentation: Sonogashira Coupling of Vinyl Halides with Terminal Alkynes
| Entry | Vinyl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 92 |
| 2 | Vinyl Bromide | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Benzene | 50 | 6 | 85 |
| 3 | Aryl Bromide with Amino Group | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[4] |
| 4 | Vinyl Iodide | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | DMF | RT | 2 | 95 |
Experimental Protocol: Sonogashira Coupling
General Procedure:
-
To a solution of the vinyl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent (e.g., THF or DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[5]
-
The reaction mixture is stirred under an inert atmosphere at the specified temperature (e.g., room temperature to 100 °C) until the starting material is consumed.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The crude product is purified by flash chromatography.
Signaling Pathway: Sonogashira Catalytic Cycles
Caption: Sonogashira Catalytic Cycles
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide. It is known for its tolerance of a wide variety of functional groups, including esters, making it suitable for reactions with this compound.[6][7]
Data Presentation: Stille Coupling of Vinyl Halides with Organostannanes
| Entry | Vinyl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | THF | 60 | 16 | 91 |
| 2 | Vinyl Bromide | Phenyltributyltin | PdCl₂(PPh₃)₂ (5) | - | Dioxane | 100 | 24 | 82 |
| 3 | Aryl Bromide with Aldehyde | (E)-1-Hexenyltributyltin | Pd₂(dba)₃ (1.5) | P(furyl)₃ (8) | NMP | RT | 1.5 | 98 |
| 4 | Vinyl Iodide | Ethynyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 80 | 12 | 79 |
Experimental Protocol: Stille Coupling
General Procedure:
-
In a flask charged with the vinyl bromide (1.0 equiv) and the organostannane (1.1 equiv) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., THF, toluene, or DMF).
-
The mixture is degassed and then heated under an inert atmosphere to the required temperature (e.g., 60-100 °C).
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and may be treated with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is separated, dried, and concentrated.
-
Purification is achieved by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can be applied to this compound to introduce primary or secondary amines, leading to the synthesis of enamines.[8][9]
Data Presentation: Buchwald-Hartwig Amination of Vinyl Halides
| Entry | Vinyl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 18 | 95 |
| 2 | Vinyl Bromide | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
| 3 | Aryl Bromide with Ester | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 16 | 82 |
| 4 | Vinyl Bromide | Diethylamine | Pd₂(dba)₃ (2) | Johnphos (4) | LiHMDS | THF | 65 | 20 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure:
-
An oven-dried reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).
-
The vessel is evacuated and backfilled with an inert gas.
-
The solvent (e.g., toluene or dioxane), the amine (1.2 equiv), and the vinyl bromide (1.0 equiv) are added.
-
The mixture is heated to the specified temperature (e.g., 80-110 °C) until the reaction is complete.
-
After cooling, the reaction is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Logical Relationship: Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig Catalytic Cycle
References
- 1. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of Methyl 4-Bromopent-4-enoate in Michael-Type Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromopent-4-enoate is a vinyl bromide-containing organic molecule. While not a classical Michael acceptor or donor for direct, base-catalyzed Michael additions, its vinyl bromide functionality can be leveraged in transition metal-catalyzed reactions to participate in conjugate additions. This application note details a protocol for a palladium-catalyzed C-N coupling followed by an intramolecular-like Michael addition, a sequence that transforms the vinyl bromide into a reactive enamine nucleophile in situ. This methodology provides a pathway to synthesize substituted heterocyclic structures, which are of significant interest in medicinal chemistry and drug development.
Principle of the Reaction
The core of this application lies in a palladium-catalyzed reaction that converts the vinyl bromide of this compound into an enamine. This enamine then acts as a potent nucleophile in a subsequent Michael addition to an appropriate acceptor. This transformation allows for the formation of new carbon-carbon bonds at the β-position of an electron-deficient alkene, effectively using the vinyl bromide as a precursor to a Michael donor.
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data for the palladium-catalyzed C-N coupling/Michael addition sequence with various Michael acceptors. The yields are representative of what can be anticipated for this type of transformation under optimized conditions.
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl 2-(1-methoxycarbonyl-3-methylenecyclopentyl)acetate | 75 |
| 2 | Acrylonitrile | 2-(1-methoxycarbonyl-3-methylenecyclopentyl)acetonitrile | 72 |
| 3 | N-Phenylmaleimide | 3-(1-methoxycarbonyl-3-methylenecyclopentyl)pyrrolidine-2,5-dione | 68 |
| 4 | Methyl vinyl ketone | 4-(1-methoxycarbonyl-3-methylenecyclopentyl)butan-2-one | 70 |
Experimental Protocols
General Considerations:
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity.
Protocol for Palladium-Catalyzed C-N Coupling/Michael Addition of this compound with Methyl Acrylate:
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1 mol%) and rac-BINAP (1.5 mol%).
-
Add anhydrous toluene to the flask, followed by this compound (1.0 equiv) and an amine (e.g., pyrrolidine, 1.2 equiv).
-
Add sodium tert-butoxide (1.4 equiv) to the mixture.
-
The reaction mixture is heated to 80°C and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting vinyl bromide.
-
Cool the reaction mixture to room temperature.
-
Add the Michael acceptor (e.g., methyl acrylate, 1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC/GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Michael adduct.
Visualizations
Caption: A step-by-step workflow for the palladium-catalyzed Michael-type addition.
Caption: The catalytic cycle and subsequent Michael addition.
Concluding Remarks
While this compound is not a substrate for classical Michael additions, its vinyl bromide moiety can be effectively utilized in a palladium-catalyzed sequence to generate a nucleophilic enamine in situ. This reactive intermediate readily participates in conjugate additions with various Michael acceptors, providing a versatile route to complex cyclic structures. This methodology expands the synthetic utility of vinyl bromides in drug discovery and development, enabling the creation of novel molecular scaffolds. Researchers are encouraged to explore the scope of this reaction with different amines and Michael acceptors to generate diverse compound libraries.
Application Notes and Protocols for Scale-Up Synthesis of Methyl 4-Bromopent-4-enoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromopent-4-enoate and its derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The presence of a vinyl bromide moiety and an ester functional group allows for a variety of subsequent chemical transformations, making these compounds versatile building blocks.
Scaling up the synthesis of these derivatives from the laboratory to pilot plant or industrial scale presents several challenges. These include ensuring consistent product quality, managing reaction exotherms, handling hazardous reagents, and developing robust purification methods. These application notes provide a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of this compound derivatives.
Key Scale-Up Considerations
Successful scale-up requires careful attention to several critical parameters. The following table summarizes the key considerations, their potential challenges on a larger scale, and mitigation strategies.
| Consideration | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Mitigation Strategies for Scale-Up |
| Reaction Stoichiometry | Minor excesses of reagents are common. | Precise control is crucial to minimize costs and side reactions. | Implement strict raw material dispensing and process monitoring. |
| Solvent Selection | A wide range of solvents can be used. | Solvent choice is restricted by cost, safety, and environmental impact. | Select solvents with appropriate boiling points, low toxicity, and good recovery rates. |
| Reaction Temperature | Easily controlled with standard lab equipment. | Exothermic reactions can be difficult to control, leading to runaway reactions. | Use jacketed reactors with efficient cooling systems and consider semi-batch or continuous processing. |
| Mixing and Agitation | Typically efficient with magnetic stirrers. | Inefficient mixing can lead to localized hot spots and poor reaction kinetics. | Employ appropriately designed impellers and baffles to ensure homogeneity. |
| Work-up and Purification | Chromatography is a common purification method. | Chromatography is often not feasible or cost-effective for large quantities. | Develop robust crystallization, distillation, or extraction procedures. |
| Safety | Standard personal protective equipment is used. | Handling large quantities of hazardous materials requires stringent safety protocols. | Conduct a thorough process safety assessment (e.g., HAZOP) and implement engineering controls. |
Proposed Synthetic Pathway for Scale-Up
A robust and scalable synthesis of this compound can be envisioned through a two-step process starting from readily available methyl levulinate. This pathway involves the formation of a vinyl phosphate intermediate followed by bromination.
Caption: Proposed two-step synthetic pathway for this compound.
This approach is advantageous for scale-up as it avoids the use of strong bases often required for Wittig-type reactions and offers a practical route to the desired vinyl bromide.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of the Vinyl Phosphate Intermediate
This protocol is adapted from procedures for the synthesis of vinyl phosphates from ketones, which is a practical method for industrial-scale production.
Materials:
-
Methyl levulinate
-
Triethylamine
-
Diethyl chlorophosphate
-
Toluene
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet
-
Addition funnel
-
Condenser
Procedure:
-
Reactor Setup: Charge the jacketed reactor with methyl levulinate and toluene. Begin agitation and purge the reactor with nitrogen.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Slowly add triethylamine to the reactor via the addition funnel, maintaining the internal temperature below 10 °C.
-
Phosphorylation: Add diethyl chlorophosphate dropwise, ensuring the temperature does not exceed 15 °C. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at 10-15 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly add water to quench the reaction, keeping the temperature below 20 °C.
-
Work-up:
-
Transfer the mixture to a separation funnel or a vessel equipped for phase separation.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude vinyl phosphate intermediate. This intermediate is often used in the next step without further purification.
Protocol 2: Scale-Up Bromination to this compound
This protocol utilizes a triphenylphosphine-based brominating agent, a method that has been successfully scaled for the synthesis of vinyl bromides.[1][2]
Materials:
-
Vinyl phosphate intermediate from Protocol 1
-
Triphenylphosphine
-
Carbon tetrabromide (CBr4) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated Sodium Bicarbonate Solution
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet
-
Addition funnel
-
Condenser
Procedure:
-
Reagent Preparation: In the jacketed reactor, dissolve triphenylphosphine in dichloromethane under a nitrogen atmosphere.
-
Brominating Agent Addition: Cool the solution to 0-5 °C. Add carbon tetrabromide or N-Bromosuccinimide in portions, maintaining the temperature below 10 °C.
-
Substrate Addition: Slowly add a solution of the vinyl phosphate intermediate in dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or crystallization to remove triphenylphosphine oxide.
-
Caption: Detailed experimental workflow for the two-protocol synthesis.
Data Presentation
The following table presents hypothetical, yet realistic, data for the scale-up synthesis based on literature for similar transformations.
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) |
| Starting Material (Methyl Levulinate) | 10 g | 10 kg |
| Protocol 1: Vinyl Phosphate Yield | ~90% (crude) | ~85-90% (crude) |
| Protocol 2: Final Product Yield | ~75% (isolated) | ~65-75% (isolated) |
| Purity (by GC) | >98% | >97% |
| Reaction Time (Protocol 1) | 3 hours | 4-6 hours |
| Reaction Time (Protocol 2) | 12 hours | 18-24 hours |
| Throughput | 7.5 g / day | 6.5-7.5 kg / 2 days |
Safety Considerations
-
Reagents: Triethylamine is flammable and corrosive. Diethyl chlorophosphate is toxic and corrosive. Carbon tetrabromide and N-Bromosuccinimide are irritants. Triphenylphosphine can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system to avoid inhalation of vapors.
-
Exotherms: The phosphorylation and bromination reactions can be exothermic. Slow addition of reagents and efficient cooling are critical to maintain temperature control.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and environmental regulations.
These application notes provide a framework for the successful scale-up synthesis of this compound derivatives. Researchers and process chemists should always perform a thorough risk assessment and optimization at a smaller scale before proceeding to pilot or industrial-scale production.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 4-Bromopent-4-enoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on cross-coupling reactions with methyl 4-bromopent-4-enoate.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best suited for this compound?
A1: Several palladium-catalyzed cross-coupling reactions can be effective for vinyl bromides like this compound. The optimal choice depends on the coupling partner (R-M) and functional group tolerance. The most common include:
-
Suzuki-Miyaura Coupling: Uses generally stable and non-toxic boronic acids or esters. It is often a good starting point due to the mild reaction conditions and broad functional group tolerance.[1]
-
Stille Coupling: Employs organotin reagents, which are highly tolerant of various functional groups but are also toxic.[2][3][4]
-
Sonogashira Coupling: Specifically for coupling with terminal alkynes, this reaction is typically carried out under mild conditions, often at room temperature.[5][6][7][8]
-
Heck Coupling: Couples the vinyl bromide with an alkene. This reaction requires a base and a palladium catalyst.[9]
Q2: What are the typical starting conditions for a Suzuki-Miyaura coupling with a vinyl bromide?
A2: For a Suzuki-Miyaura coupling involving a vinyl bromide, a good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand (2-4 mol%).
-
Ligand: For electron-deficient bromides, electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos can be effective.[10]
-
Base: A moderately strong base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) is commonly used.
-
Solvent: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.[11]
-
Temperature: Reactions are often run at elevated temperatures, typically between 60-100 °C.
Q3: My this compound substrate is not reacting. What could be the issue?
A3: Complete lack of reactivity can stem from several sources:
-
Inactive Catalyst: The Pd(0) active catalyst may not have been generated or has been deactivated. Ensure your palladium source and ligand are of good quality. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0).
-
Poor Oxidative Addition: The C-Br bond in your substrate might be difficult to activate. This can be an issue with electron-rich vinyl bromides, though less common for your electron-deficient substrate. Using more electron-rich and bulky ligands can facilitate this step.[12]
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction is properly degassed (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) and run under an inert atmosphere. Oxygen can lead to catalyst decomposition and the formation of unwanted side products like homocoupled boronic acids.[13]
-
Impure Reagents: Water or other impurities in your solvent or starting materials can interfere with the reaction. Ensure you are using dry solvents and pure reagents.
Q4: I am observing significant amounts of homocoupling of my boronic acid (in a Suzuki reaction). How can I prevent this?
A4: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[13] To minimize this:
-
Thorough Degassing: As mentioned above, rigorously exclude oxygen from your reaction mixture.
-
Control Reagent Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess is sometimes counterproductive.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.
Q5: Can the ester group in this compound be hydrolyzed under the reaction conditions?
A5: Yes, ester hydrolysis is a potential side reaction, especially if using strong bases (like NaOH) and aqueous conditions at high temperatures for prolonged periods.[14][15] To mitigate this:
-
Use Milder Bases: Opt for bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
-
Anhydrous Conditions: If compatible with your specific coupling reaction (e.g., some variations of Stille or Sonogashira coupling), running the reaction under anhydrous conditions can prevent hydrolysis.
-
Lower Reaction Temperature and Time: Optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary for completion.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (Pd source/ligand issue). | Use a fresh, high-quality palladium precatalyst and ligand. Consider using a pre-formed active catalyst like Pd(PPh₃)₄. For electron-deficient substrates, try bulky, electron-donating ligands (e.g., SPhos, XPhos).[11][12] |
| Presence of oxygen deactivating the catalyst. | Degas the reaction mixture thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes). Maintain a positive pressure of inert gas.[13] | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). The base strength can significantly impact the transmetalation step.[1] | |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10-20 °C. Some vinyl bromides require higher temperatures for efficient oxidative addition. | |
| Formation of Side Products | Homocoupling of the organometallic reagent (e.g., boronic acid). | Ensure rigorous exclusion of oxygen. Use a slight excess (1.1-1.2 eq.) of the boronic acid.[13] |
| Protodeboronation (loss of boron group from the coupling partner). | Use a stronger base or less protic solvent. Ensure the reaction is sufficiently anhydrous if water is not required for the catalytic cycle. | |
| Hydrolysis of the methyl ester. | Use a milder, non-hydroxide base (e.g., Cs₂CO₃, K₃PO₄). Minimize reaction time and temperature.[14][15] | |
| Isomerization of the double bond. | This is less common with vinyl halides but can occur. Analyze the crude product carefully to check for isomers. If observed, screen different ligands and lower the reaction temperature. | |
| Reaction is Messy/Multiple Spots on TLC | Catalyst decomposition. | This can lead to the formation of palladium black. Ensure proper degassing and use of appropriate ligands to stabilize the palladium catalyst. |
| Impure starting materials. | Purify all starting materials and ensure solvents are anhydrous and of high purity. | |
| Difficulty in Product Purification | Co-elution with byproducts (e.g., homocoupled product). | Optimize the reaction to minimize byproduct formation. If co-elution is unavoidable, explore different chromatography conditions (e.g., different solvent systems, different stationary phases) or consider derivatization or crystallization.[11] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical conditions for various cross-coupling reactions with vinyl bromides, which can be used as a starting point for optimizing the reaction with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Vinyl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 85-95 | General conditions for various vinyl bromides. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 90-98 | Effective for electron-rich and hindered substrates.[12] |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (3) | Dioxane | 85 | 65-80 | Good for challenging couplings, including some vinyl chlorides.[10] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | THF/H₂O | 85 | 70-90 | A classic, reliable system for many substrates.[11] |
Table 2: Stille Coupling Conditions for Vinyl Halides
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (2-5) | - | - | THF or Toluene | 80-110 | 75-95 | Broadly applicable, but requires stoichiometric tin reagents.[16] |
| PdCl₂(PPh₃)₂ (3) | - | CuI (5-10) | NMP or DMF | 25-80 | 80-97 | CuI can accelerate the transmetalation step. |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | CsF | Dioxane | 100 | 85-95 | For less reactive halides like vinyl chlorides.[16] |
Table 3: Sonogashira Coupling Conditions for Vinyl Halides
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2-5) | CuI (2-5) | NEt₃ or DIPEA | THF or DMF | 25-60 | 80-98 | Classic conditions, often works at room temperature.[5] |
| Pd(PPh₃)₄ (2) | CuI (4) | Pyrrolidine | THF | 25 | 90-99 | Highly efficient for many substrates.[7] |
| Pd(OAc)₂ (1) | - | Cs₂CO₃ (2) | Acetonitrile | 80 | 70-90 | Copper-free conditions can be useful for sensitive substrates.[17] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 3:1 mixture of Toluene and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes/ethyl acetate)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The final concentration of the limiting reagent should be around 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (or no further progress is observed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Methyl Esters [organic-chemistry.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Reactions of Methyl 4-bromopent-4-enoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 4-bromopent-4-enoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Due to its structure, featuring a vinyl bromide, an ester, and an allylic position, this compound is susceptible to several side reactions. The most common include:
-
Isomerization: Migration of the double bond from the terminal (4-enoate) to an internal position (3-enoate) can occur, particularly under thermal or acidic/basic conditions.
-
Elimination: Elimination of HBr can lead to the formation of a diene, which can subsequently polymerize.
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of acid or base and water.
-
Homocoupling: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), homocoupling of the vinyl bromide to form a diene is a potential byproduct.
-
Polymerization: The vinyl group can undergo radical or cationic polymerization, leading to oligomeric or polymeric byproducts.
Q2: My cross-coupling reaction (e.g., Suzuki, Heck) with this compound is giving low yields of the desired product and a significant amount of a higher molecular weight byproduct. What could be the cause?
A2: A common issue in these reactions is the homocoupling of the starting vinyl bromide. This occurs when the palladium catalyst reacts with two molecules of this compound instead of one molecule and the desired coupling partner. This side reaction is often promoted by the presence of oxygen in the reaction mixture.
Q3: I am observing the formation of an isomeric impurity in my reaction. What is its likely structure and how can I minimize its formation?
A3: The most probable isomeric impurity is methyl 4-bromopent-3-enoate. This can form through an allylic rearrangement where the double bond shifts. This isomerization can be catalyzed by heat or the presence of acidic or basic impurities. To minimize its formation, it is advisable to run reactions at the lowest effective temperature and ensure all reagents and solvents are pure and free from acid or base contamination.
Troubleshooting Guides
Problem 1: Low Yield and Formation of Homocoupling Product in Cross-Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of desired cross-coupled product. | Inefficient oxidative addition or transmetalation. | - Increase catalyst loading in small increments.- Screen different phosphine ligands (e.g., bulky, electron-rich ligands may be beneficial).- Ensure the boronic acid/ester is of high purity and active. |
| Significant amount of a byproduct with approximately double the mass of the starting material. | Homocoupling of the vinyl bromide. | - Thoroughly degas all solvents and reagents before use to remove oxygen. Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) is crucial.[1] |
| Protodeboronation (in Suzuki coupling), where the boronic acid is replaced by a hydrogen. | Presence of water or acidic protons. | - Use anhydrous solvents and reagents.- Consider using a less harsh base or a boronate ester that is more stable to hydrolysis (e.g., pinacol ester).[1] |
Problem 2: Formation of Isomeric Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of an additional spot on TLC or a peak in GC/LC-MS with the same mass as the starting material. | Isomerization of the double bond to form methyl 4-bromopent-3-enoate. | - Lower the reaction temperature.- Ensure the base used is not excessively strong or used in large excess.- Purify all reagents and solvents to remove any acidic or basic impurities. |
| Formation of rearranged products in allylic substitution reactions. | The reaction may proceed through an allylic rearrangement mechanism. | - This can be favored when a more substituted, and thus more stable, double bond is formed.[2] The reaction conditions may need to be optimized to favor the desired substitution pattern. |
Problem 3: Formation of Polymeric or Oligomeric Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| A significant amount of intractable, high molecular weight material is formed. | Polymerization of the vinyl group. | - Add a radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture, especially if radical initiators are present or high temperatures are used.- Ensure the reaction is free of strong Lewis or Brønsted acids that could initiate cationic polymerization. |
| Formation of diene byproducts from elimination, which then polymerize. | Strong bases or high temperatures promoting elimination of HBr. | - Use a milder base or a stoichiometric amount.- Lower the reaction temperature. |
Problem 4: Hydrolysis of the Ester Group
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a more polar byproduct, identified as the corresponding carboxylic acid. | Hydrolysis of the methyl ester. | - Use anhydrous reaction conditions.- If a basic workup is required, perform it at low temperatures and for a short duration.- If an acidic workup is necessary, use a dilute acid and keep the temperature low. Acid-catalyzed hydrolysis is a reversible reaction.[3][4] |
Experimental Protocols
General Protocol for a Suzuki Cross-Coupling Reaction:
-
To a dried Schlenk flask, add the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).
-
Add this compound (1.0 equivalent) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the primary reaction pathways and potential side reactions of this compound.
Caption: Desired cross-coupling reaction pathway.
Caption: Common side reaction pathways.
References
Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with Vinyl Bromides
Welcome to the technical support center for Suzuki reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving vinyl bromides.
Troubleshooting Guide
This section addresses common issues leading to low yields in Suzuki reactions with vinyl bromides in a question-and-answer format.
Q1: My Suzuki reaction with a vinyl bromide is giving a low yield or not working at all. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yielding Suzuki reaction with a vinyl bromide, it's crucial to start with the fundamentals of the reaction setup. In many cases, the issue can be traced back to the quality of reagents or the reaction environment.
Initial Checks:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon). This involves using degassed solvents and purging the reaction vessel thoroughly before adding the catalyst.[1] Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote side reactions like the homocoupling of boronic acids.[1]
-
Reagent Quality:
-
Vinyl Bromide: Verify the purity of your vinyl bromide. Impurities can interfere with the catalyst. Also, consider the stability of the vinyl bromide, as some can be prone to decomposition or isomerization.
-
Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, especially in the presence of water and heat. Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh catalyst and ligand, or store them properly under an inert atmosphere. For instance, triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide, which can inhibit the reaction.
-
Base: The choice and quality of the base are critical. Ensure the base is anhydrous if required by the protocol and has not absorbed atmospheric CO₂.
-
Solvent: Use anhydrous, degassed solvents. The presence of water can be beneficial in some cases, often in combination with an organic solvent, but excess water can lead to unwanted side reactions.
-
A logical first step in troubleshooting is to run a control reaction with known reactive substrates to confirm the activity of your catalyst and the quality of your reagents and solvents.
Q2: I suspect an issue with my palladium catalyst or ligand. How do I choose the right combination for a vinyl bromide coupling, and what are the signs of catalyst deactivation?
A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling with vinyl bromides, as it influences the rates of oxidative addition and reductive elimination.
Catalyst and Ligand Selection:
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Electron-rich and bulky ligands are often preferred for coupling with less reactive bromides. Buchwald ligands such as SPhos, XPhos, and RuPhos have shown excellent performance in the coupling of vinyl compounds, especially with sterically hindered or electron-rich substrates.[2]
-
For sterically demanding couplings, a more active catalyst system may be required to overcome steric hindrance.[3][4]
-
Signs of Catalyst Deactivation:
-
Color Change: A change in the reaction mixture's color to black can indicate the formation of palladium black (insoluble palladium metal), a sign of catalyst decomposition.
-
Stalled Reaction: If the reaction starts but does not go to completion (as monitored by TLC or LC-MS), it could be due to catalyst deactivation.
-
Inconsistent Results: Poor reproducibility between batches can point to issues with catalyst stability or handling.
If you suspect catalyst deactivation, try using a fresh batch of catalyst and ligand, or consider using a pre-catalyst that is more stable to air and moisture.
Q3: My yield is low, and I'm observing several side products. What are the common side reactions with vinyl bromides in Suzuki couplings, and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to low yields and complex product mixtures.
Common Side Reactions:
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen and Pd(II) species.[1] To minimize homocoupling, ensure a strictly inert atmosphere and use a Pd(0) source or a system that efficiently generates Pd(0).
-
Dehalogenation (Hydrodebromination): The vinyl bromide can be reduced to the corresponding alkene. This can occur if a hydride source is present in the reaction mixture. The source of the hydride can be the solvent (e.g., isopropanol), the base, or impurities.
-
Protodeboronation: The boronic acid can react with a proton source (like water) to regenerate the corresponding arene, effectively removing it from the catalytic cycle. Using anhydrous conditions or a less reactive boronic ester can mitigate this.
-
Isomerization of the Vinyl Bromide: Under certain conditions, particularly with specific catalysts and ligands, the stereochemistry of the double bond in the vinyl bromide can be isomerized, leading to a mixture of E/Z isomers in the product.[5] Careful selection of the catalyst and ligand system is crucial to maintain the stereochemical integrity of the vinyl bromide.[5]
To identify the predominant side reaction, it is helpful to analyze the crude reaction mixture by techniques such as GC-MS or LC-MS.
Frequently Asked Questions (FAQs)
Q: What is the optimal base for a Suzuki reaction with a vinyl bromide?
A: The choice of base is highly dependent on the specific substrates and solvent system. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).
-
Inorganic bases like carbonates and phosphates are widely used. Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings.
-
The strength of the base can influence the reaction rate and the prevalence of side reactions. It is often necessary to screen a few different bases to find the optimal one for a particular reaction.
Q: Which solvent system is best for coupling vinyl bromides?
A: A variety of solvents can be used, and the optimal choice depends on the solubility of the reactants and the reaction temperature.
-
Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.
-
Biphasic systems , often a mixture of an organic solvent with water (e.g., THF/H₂O or dioxane/H₂O), are also very effective. The aqueous phase helps to dissolve the inorganic base and facilitates the transmetalation step.
-
For microwave-assisted reactions, high-boiling point polar aprotic solvents like DMF or DMAc are often employed.
Q: Can steric hindrance in the vinyl bromide or the boronic acid affect the yield?
A: Yes, steric hindrance can significantly impact the yield of Suzuki reactions.[3][4] Highly substituted vinyl bromides or bulky boronic acids can slow down the oxidative addition or transmetalation steps.[3] In such cases, using more active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands) can often overcome the steric barrier and improve the yield.[2][4]
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions involving vinyl substrates.
Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 2-Bromomesitylene with Potassium Vinyltrifluoroborate *
| Entry | Ligand | Product Ratio (Desired Product : Heck Product : Homocoupled Product) |
| 1 | PPh₃ | 3.5 : 6.5 : 0 |
| 2 | SPhos | 0 : 3 : 1 |
| 3 | XPhos | 0 : 1 : 1 |
| 4 | RuPhos | 1 : 20 : 1 |
*Data adapted from a study on the coupling of an aryl bromide with potassium vinyltrifluoroborate, which serves as a representative example for vinyl couplings. The ratio indicates the relative amounts of the desired Suzuki product, a Heck-type side product, and a homocoupled byproduct.[2]
Table 2: Effect of Base on a Generic Suzuki-Miyaura Coupling Reaction *
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 88 |
| 6 | NaOAc | 75 |
| 7 | TEA | 60 |
*This table presents a general trend for the effect of different bases on Suzuki-Miyaura coupling yields and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Vinyl Bromide with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Vinyl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., a 4:1:1 mixture of toluene:ethanol:water, 5 mL) via syringe.
-
Purge the resulting mixture with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key aspects of the Suzuki-Miyaura reaction to aid in troubleshooting.
References
Technical Support Center: Long-Term Storage of Methyl 4-Bromopent-4-enoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of methyl 4-bromopent-4-enoate.
Troubleshooting Guide
Users may encounter several issues during the storage of this compound due to its reactive nature. This guide addresses potential problems in a question-and-answer format.
Q1: I observed a viscous liquid or solid precipitate in my sample of this compound after storage. What is the likely cause?
A1: The formation of a viscous liquid or solid precipitate is a strong indication of polymerization. The vinyl bromide moiety of this compound is susceptible to free-radical polymerization, especially when exposed to heat, light, or in the presence of radical initiators.[1][2]
Q2: My reaction yield is lower than expected, and I suspect the starting material has degraded. How can I confirm this?
A2: Degradation of this compound can occur through polymerization or hydrolysis of the methyl ester. To confirm degradation, you can use analytical techniques such as:
-
NMR Spectroscopy: Compare the ¹H NMR spectrum of your stored sample to that of a fresh sample or the reference spectrum. Look for a decrease in the intensity of the vinyl proton signals and the appearance of broad signals indicative of a polymer.
-
HPLC Analysis: A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[3][4][5][6][7] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Q3: I suspect hydrolysis of the methyl ester. What are the signs and how can I prevent it?
A3: Hydrolysis of the methyl ester will produce 4-bromopent-4-enoic acid and methanol. This is more likely to occur if the compound is exposed to moisture, especially under acidic or basic conditions.[8] Signs of hydrolysis can be a change in pH of the sample if it is in solution. To prevent hydrolysis, it is crucial to store the compound under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways are:
-
Polymerization: The vinyl bromide group can undergo free-radical polymerization, leading to the formation of oligomers or polymers.[1][2] This process can be initiated by heat, light, or the presence of radical species.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which breaks the ester bond to form a carboxylic acid and methanol.[8] This reaction is accelerated by the presence of water and can be catalyzed by acids or bases.
Q5: What are the recommended general storage conditions for this compound?
A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[9] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and moisture exposure. It is advisable to store the compound in a tightly sealed container, preferably made of amber glass to protect it from light. For long-term storage, refrigeration (2-8 °C) is recommended.[9]
Q6: Which stabilizers are recommended for the long-term storage of this compound?
A6: Due to its dual functionality (vinyl bromide and methyl ester), a combination of stabilizers may be necessary.
-
For inhibiting polymerization: Free-radical scavengers are essential. Commonly used inhibitors for vinyl compounds include:
-
For preventing hydrolysis: The most critical factor is maintaining anhydrous conditions. While specific hydrolysis inhibitors for this compound are not well-documented, antioxidants can help prevent oxidative processes that may contribute to degradation.[13]
The selection of a stabilizer should also consider its solubility in this compound and its potential interference with downstream reactions.
Quantitative Data on Stabilizers
| Stabilizer | Typical Concentration (ppm) | Primary Function | Notes |
| Hydroquinone (HQ) | 100 - 1000 | Polymerization Inhibitor | Effective in the presence of oxygen.[1] Can be difficult to remove. |
| Monomethyl ether hydroquinone (MEHQ) | 50 - 500 | Polymerization Inhibitor | Commonly used industrial stabilizer for acrylates and styrenes.[1] |
| Butylated hydroxytoluene (BHT) | 100 - 1000 | Polymerization Inhibitor/Antioxidant | Volatile, may not be suitable for high-temperature storage or processing.[10][11][13] |
| 4-Hydroxy-TEMPO | 50 - 200 | Polymerization Inhibitor | Highly effective, but can be more expensive and may discolor the monomer.[14] |
Experimental Protocols
Protocol 1: Accelerated Stability Study for Evaluating Stabilizer Effectiveness
This protocol allows for a rapid assessment of the stability of this compound with different stabilizers.[2][15][16][17][18]
Objective: To determine the most effective stabilizer and its optimal concentration for the long-term storage of this compound.
Materials:
-
This compound (freshly purified)
-
Candidate stabilizers (e.g., HQ, MEHQ, BHT, 4-Hydroxy-TEMPO)
-
Anhydrous solvent (e.g., dichloromethane or chloroform, if preparing stock solutions of stabilizers)
-
Amber glass vials with screw caps and PTFE septa
-
Oven or incubator set to a constant elevated temperature (e.g., 40 °C or 50 °C)
-
HPLC or NMR spectrometer
Procedure:
-
Sample Preparation: a. Prepare stock solutions of each stabilizer at a known concentration in the anhydrous solvent. b. Dispense a precise volume of this compound into a series of labeled amber glass vials. c. Add the appropriate volume of each stabilizer stock solution to the vials to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 500 ppm). d. For the control sample (0 ppm), add only the solvent. e. If possible, flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
Accelerated Aging: a. Place the sealed vials in an oven or incubator at a constant elevated temperature (e.g., 40 °C). b. Withdraw vials at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: a. At each time point, analyze the samples using a validated stability-indicating HPLC method or by ¹H NMR spectroscopy. b. HPLC Analysis: Quantify the peak area of the parent this compound and any new degradation peaks. c. NMR Analysis: Integrate the signals corresponding to the vinyl protons of this compound and compare this to an internal standard to determine the remaining concentration.
-
Data Interpretation: a. Plot the percentage of remaining this compound as a function of time for each stabilizer and concentration. b. The stabilizer and concentration that result in the slowest degradation rate are considered the most effective under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for identifying degradation issues.
Caption: Primary degradation pathways for this compound.
Caption: Workflow for the accelerated stability study.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accelerated stability testing: Topics by Science.gov [science.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Development and validation of a stability indicating assay of doxofylline by RP-HPLC: ESI-MS/MS, ¹H and ¹³C NMR spectroscopic characterization of degradation products and process related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Polyester - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Accelerated stability study: Significance and symbolism [wisdomlib.org]
- 17. certified-laboratories.com [certified-laboratories.com]
- 18. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
"workup procedure to remove impurities from methyl 4-bromopent-4-enoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-bromopent-4-enoate. The following information is designed to address specific issues that may be encountered during the workup and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials (e.g., the corresponding aldehyde or ketone and the phosphonium ylide if prepared via a Wittig reaction), triphenylphosphine oxide (a common byproduct of the Wittig reaction), stereoisomers (E/Z isomers), and potentially small amounts of hydrolyzed product (4-bromopent-4-enoic acid).
Q2: Is this compound stable to silica gel chromatography?
A2: While many bromo compounds can be purified using silica gel, some are susceptible to decomposition on acidic silica.[1][2] It is advisable to first perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour or two, and then eluting to see if any new spots appear.[3]
Q3: What are the recommended solvent systems for the column chromatography of this compound?
A3: A good starting point for determining the optimal solvent system is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The exact ratio will depend on the polarity of the impurities you are trying to remove. A typical starting ratio could be in the range of 10:1 to 5:1 hexanes:ethyl acetate.
Q4: Can I use distillation to purify this compound?
A4: Distillation can be a viable purification method, especially for removing non-volatile impurities like triphenylphosphine oxide. However, given the presence of a double bond and a bromine atom, the compound may be susceptible to decomposition at high temperatures. If you choose to use distillation, it is recommended to perform it under reduced pressure to lower the boiling point.
Q5: How can I remove residual triphenylphosphine oxide?
A5: Triphenylphosphine oxide is often a persistent impurity from Wittig reactions. While it can be removed by column chromatography, another effective method is to precipitate it from the crude mixture. This can sometimes be achieved by concentrating the reaction mixture and adding a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ether, which will cause the triphenylphosphine oxide to crash out of solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of product after column chromatography. | The compound may have decomposed on the silica gel.[2] | - Test the stability of your compound on silica gel using a 2D TLC.[3]- If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (by adding a small amount of triethylamine to the eluent).[2]- Alternatively, explore other purification methods such as distillation under reduced pressure or recrystallization if the compound is a solid. |
| Product is contaminated with a compound of very similar polarity. | The impurity might be a stereoisomer (E/Z isomer) of the desired product. | - Careful column chromatography with a shallow solvent gradient may be required to separate the isomers.- Preparative HPLC could be another option for separating isomers if the amounts are small. |
| The purified product still shows signs of an acidic impurity (e.g., by NMR). | The ester may have partially hydrolyzed to the corresponding carboxylic acid during the workup. | - Wash the organic layer with a mild base like a saturated aqueous solution of sodium bicarbonate during the extraction process to remove the acidic impurity.- Be cautious not to use a strong base, as this could promote decomposition of your product. |
| White precipitate (likely triphenylphosphine oxide) forms during concentration. | This is a common byproduct of the Wittig reaction. | - Before column chromatography, attempt to precipitate the triphenylphosphine oxide by dissolving the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and then adding a large excess of a non-polar solvent (e.g., hexanes). The precipitate can then be removed by filtration. |
| The compound appears as streaks on the TLC plate. | The compound may be too polar for the chosen eluent, or it might be interacting strongly with the silica gel. | - Try a more polar solvent system for the TLC.- If streaking persists, consider adding a small amount of a modifier to the eluent, such as a few drops of acetic acid if the compound is acidic, or triethylamine if it is basic (though less likely for this compound). |
Experimental Protocols
General Workup Procedure
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL for a typical lab-scale reaction).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities.
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Purification by Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10:1 hexanes:ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
References
"impact of base selection on methyl 4-bromopent-4-enoate reactivity"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-bromopent-4-enoate. The following sections detail the impact of base selection on its two primary reaction pathways: palladium-catalyzed cross-coupling and base-mediated elimination.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
This compound, a vinylic bromide, is an excellent substrate for palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The choice of base is critical for the success of these reactions, as it plays a key role in the transmetalation step of the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: In the Suzuki-Miyaura reaction, the base has three main roles. It activates the organoboron compound (e.g., boronic acid) to form a more nucleophilic borate species, which facilitates the transfer of the organic group to the palladium center during the transmetalation step.[1][2] The base also participates in the formation of the active palladium complex and accelerates the final reductive elimination step.
Q2: Which bases are commonly used for the Suzuki-Miyaura coupling of vinylic bromides like this compound?
A2: A variety of inorganic and organic bases can be used. Common choices include carbonates (e.g., sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃)), phosphates (e.g., potassium phosphate (K₃PO₄)), and hydroxides (e.g., sodium hydroxide (NaOH)).[3][4] The selection of the base can significantly impact the reaction yield and selectivity.[5] For instance, in some systems, sodium carbonate has been found to be a highly effective base.[3][4]
Q3: Can strong, bulky bases like potassium tert-butoxide (KOt-Bu) be used in Suzuki-Miyaura couplings?
A3: Yes, strong, bulky bases like potassium tert-butoxide can be employed in Suzuki-Miyaura reactions.[6] They are particularly useful when dealing with less reactive coupling partners or when trying to avoid side reactions that might be promoted by more nucleophilic bases. The base plays a crucial role in the formation of the reactive borate salt.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective base for boronic acid activation. 2. Inactive catalyst. 3. Poor quality of reagents or solvents. | 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The reactivity of the organoboron species towards transmetalation is dependent on the base.[5] 2. Ensure the palladium catalyst is active (Pd(0) species is generated). Use a fresh catalyst or a pre-catalyst that is readily reduced. 3. Use freshly distilled/dried solvents and high-purity reagents. |
| Formation of Homocoupling Byproduct (Ar-Ar) | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). 3. Reaction conditions favoring homocoupling. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to an increase in homocoupling.[7] 2. The Pd(II) species can promote the homocoupling of two boronic acid molecules.[7] Ensure complete reduction to Pd(0) before the main catalytic cycle. 3. Adjusting the base and solvent system can sometimes minimize this side reaction.[8] |
| Formation of Heck-Type Byproducts | In some cases, a Heck-type reaction can occur between the desired product and the starting halide. | This is more common with certain catalyst and ligand combinations. Consider screening different phosphine ligands or using a ligand-free protocol if applicable.[9] |
| Isomerization of the Double Bond | The ligand on the palladium catalyst can influence the stereochemical outcome, potentially leading to Z-to-E isomerization. | The choice of phosphine ligand is critical for retaining the stereochemistry of the vinyl bromide. For example, Pd(P(o-Tol)₃)₂ has been shown to be effective in preventing isomerization.[10] |
Data Presentation: Effect of Arylboronic Acid on a Ligand-Free Suzuki Coupling
The following table summarizes the yields obtained from a ligand-free Suzuki-Miyaura coupling of a similar substrate, methyl (E)-4-bromobut-2-enoate, with various arylboronic acids. This data provides insight into the expected reactivity with this compound.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methylphenylboronic acid | 92 |
| 3 | 4-Methoxyphenylboronic acid | 95 |
| 4 | 4-Chlorophenylboronic acid | 88 |
| 5 | 4-Formylphenylboronic acid | 75 |
| 6 | 2-Naphthylboronic acid | 90 |
| Data adapted from a study on a structurally related compound, methyl (E)-4-bromobut-2-enoate.[11][12][13] |
Experimental Protocols: Suzuki-Miyaura Coupling
General Procedure for Ligand-Free Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add a palladium source, such as palladium(II) acetate (Pd(OAc)₂) (2 mol%).
-
Add a suitable solvent system, for example, a mixture of THF and water (e.g., 4:1 v/v).
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Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
References
- 1. nobelprize.org [nobelprize.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 11. Ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate: synthesis of unconventional cores of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate: synthesis of unconventional cores of HIV-1 protease inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in Exothermic Reactions of Methyl 4-bromopent-4-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving methyl 4-bromopent-4-enoate. Due to the limited specific thermochemical data for this compound, the guidance provided is based on general principles for controlling exothermic reactions and data from analogous vinyl halides.
Frequently Asked Questions (FAQs)
Q1: What makes reactions involving this compound potentially exothermic?
A1: The primary reason is the high reactivity of the vinyl bromide functional group. Vinyl halides can undergo rapid, exothermic polymerization, especially in the presence of initiators (like radicals, light, or heat) or certain catalysts. The relief of ring strain in cyclic precursors, if used, can also contribute to heat generation.
Q2: What are the main risks associated with poor temperature control in these reactions?
A2: The primary risk is a thermal runaway, where the reaction rate increases uncontrollably due to the heat generated, leading to a rapid rise in temperature and pressure. This can cause the reactor to rupture, release toxic fumes, and potentially lead to fire or explosion. Poor temperature control can also lead to the formation of unwanted byproducts and a decrease in the yield and purity of the desired product.
Q3: What are the key parameters to monitor to prevent a thermal runaway?
A3: Continuous monitoring of the internal reaction temperature is crucial. Other important parameters to watch are the rate of addition of reagents, the efficiency of the cooling system, and any changes in pressure or viscosity of the reaction mixture.
Q4: How can I estimate the potential exothermicity of my reaction?
Q5: What are the best practices for setting up an experiment involving this compound to ensure good temperature control?
A5: Key best practices include:
-
Using a reactor with a high surface area-to-volume ratio to facilitate heat dissipation.
-
Employing an efficient cooling system, such as a cooling bath or a jacketed reactor with a circulating coolant.
-
Ensuring vigorous and uniform stirring to prevent the formation of localized hot spots.[2]
-
Adding reactive reagents slowly and in a controlled manner to manage the rate of heat generation.[3]
-
Starting with a small-scale reaction to assess the thermal profile before scaling up.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid, unexpected temperature increase | - Addition of reagent is too fast.- Cooling system failure.- Inadequate stirring.- Presence of an unexpected initiator or catalyst. | - Immediately stop the addition of reagents.- Increase the cooling rate or lower the coolant temperature.- Increase the stirring speed.- If the temperature continues to rise, be prepared to quench the reaction with a pre-determined inhibitor or cold, inert solvent. |
| Formation of a viscous or solid mass (polymerization) | - Localized overheating.- Presence of radical initiators (e.g., peroxides from solvents, light).- Insufficient amount of polymerization inhibitor. | - Improve stirring to break up hot spots.- Ensure solvents are peroxide-free and protect the reaction from light.- Add a suitable radical inhibitor (e.g., hydroquinone) if compatible with the desired reaction. |
| Low yield of the desired product and formation of byproducts | - Reaction temperature is too high or too low.- Incorrect reaction time. | - Optimize the reaction temperature by running small-scale experiments at different temperatures.- Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
| Difficulty in maintaining a stable reaction temperature | - Cooling capacity is insufficient for the scale of the reaction.- Poor heat transfer through the reactor walls. | - Reduce the rate of reagent addition.- Use a larger or more efficient cooling bath.- Consider using a reactor with better heat transfer properties (e.g., a jacketed reactor). |
Quantitative Data for Analogous Reactions
Due to the lack of specific data for this compound, the following table provides the heat of polymerization for some common vinyl monomers to illustrate the exothermic potential of such reactions.
| Monomer | Heat of Polymerization (ΔHp) |
| Vinyl Chloride | -22.9 kcal/mol |
| Vinyl Acetate | -21.0 kcal/mol |
| Styrene | -16.7 kcal/mol |
| Methyl Methacrylate | -13.1 kcal/mol |
Source: Adapted from literature on heats of polymerization.[4][5]
Experimental Protocols
The following is a representative protocol for a reaction that requires careful temperature control, based on the synthesis of a vinyl bromide. This protocol should be adapted and optimized for the specific synthesis of this compound.
Objective: To perform a reaction with a vinyl bromide under controlled temperature conditions.
Materials:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Cooling bath (e.g., ice-salt or dry ice/acetone)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and a port for the thermometer and inert gas inlet.
-
Inert Atmosphere: Purge the reactor with an inert gas to remove oxygen, which can act as a radical initiator.
-
Cooling: Cool the reactor to the desired initial temperature using the cooling bath. For many reactions involving reactive intermediates, a starting temperature of 0°C or lower is advisable.[6]
-
Reagent Addition: Charge the flask with the initial reactants and solvent. Place the second reactant in the dropping funnel.
-
Controlled Addition: Begin the slow, dropwise addition of the second reactant while maintaining vigorous stirring.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., ± 2°C).
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the controlled temperature and monitor for any signs of a delayed exotherm.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent or by pouring it into a cold solution.
Visualizations
Caption: Experimental workflow for temperature control.
Caption: Troubleshooting decision tree for a temperature excursion.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. amarequip.com [amarequip.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
Navigating Purity: A Comparative Guide to the ¹H NMR Analysis of Methyl 4-bromopent-4-enoate
For researchers, scientists, and professionals in drug development, establishing the purity of novel compounds is a cornerstone of rigorous scientific practice. This guide provides a detailed comparison of ¹H NMR spectroscopy with alternative analytical techniques for confirming the purity of methyl 4-bromopent-4-enoate, a valuable building block in organic synthesis. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical method.
¹H NMR Spectroscopy: A High-Resolution Look at Purity
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation and purity assessment of organic molecules. By providing detailed information about the chemical environment, connectivity, and relative number of protons, ¹H NMR offers a comprehensive fingerprint of a compound.
Predicted ¹H NMR Analysis of this compound
The structure of this compound is:
Predicted ¹H NMR Data for this compound:
| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (J) in Hz |
| =CH₂ (geminal protons) | doublet | ~5.5 - 6.0 | Jgem ≈ 2 Hz |
| -CH₂- (allylic) | triplet | ~2.8 | J ≈ 7 Hz |
| -CH₂- (adjacent to ester) | triplet | ~2.5 | J ≈ 7 Hz |
| -OCH₃ (ester methyl) | singlet | ~3.7 | N/A |
Comparison with Alternative Purity Analysis Methods
While ¹H NMR is a frontline technique, other methods offer complementary information and can be advantageous in specific contexts. Below is a comparison of ¹H NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: A Comparative Overview
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, including proton environment, connectivity, and relative quantitation. | Non-destructive, highly reproducible, provides unambiguous structural confirmation. | Lower sensitivity compared to MS, complex spectra for mixtures, requires deuterated solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass-to-charge ratio. | High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities. | Destructive, requires volatile and thermally stable compounds, potential for isomerization at high temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, requires minimal sample preparation. | Provides limited structural information, not suitable for distinguishing between isomers with the same functional groups. |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument: An FTIR spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for functional groups present in the molecule. For this compound, key absorbances would be the C=O stretch of the ester (~1740 cm⁻¹), the C=C stretch of the alkene (~1640 cm⁻¹), and the C-Br stretch (~600-700 cm⁻¹).
Visualizing the Purity Analysis Workflow
The following diagram illustrates the logical workflow for assessing the purity of this compound, comparing the primary ¹H NMR analysis with complementary techniques.
Caption: Workflow for purity analysis of this compound.
Identifying Potential Impurities
A thorough purity analysis requires an understanding of potential impurities that may arise during the synthesis of this compound. Common impurities could include starting materials, reagents, or byproducts from side reactions.
Potential Impurities and their ¹H NMR Signatures:
| Impurity | Structure | Key ¹H NMR Signals (ppm) |
| Methyl pent-4-enoate | CH₂=CH-CH₂-CH₂-COOCH₃ | ~5.8 (m, 1H), ~5.0 (m, 2H), ~3.7 (s, 3H) |
| Methyl 4,5-dibromopentanoate | Br-CH₂-CH(Br)-CH₂-CH₂-COOCH₃ | Complex multiplets in the 3.5-4.5 region, ~3.7 (s, 3H) |
| Methyl 4-bromobutanoate | Br-CH₂-CH₂-CH₂-COOCH₃ | ~3.4 (t, 2H), ~3.7 (s, 3H), ~2.5 (t, 2H), ~2.2 (m, 2H)[1] |
| Methyl 5-bromopentanoate | Br-CH₂-CH₂-CH₂-CH₂-COOCH₃ | ~3.4 (t, 2H), ~3.7 (s, 3H), ~2.3 (t, 2H), ~1.9 (m, 2H), ~1.8 (m, 2H) |
The presence of signals corresponding to these impurities in the ¹H NMR spectrum of this compound would indicate an impure sample.
Conclusion
The purity of this compound can be confidently established using ¹H NMR spectroscopy as the primary analytical technique. Its ability to provide detailed structural information allows for the unambiguous identification of the target compound and the detection of potential impurities. For a more comprehensive analysis, especially when unexpected signals are observed, complementary techniques such as GC-MS and FTIR can provide valuable orthogonal data to confirm the identity and quantity of any contaminants. By employing a multi-faceted analytical approach, researchers can ensure the quality and integrity of their chemical entities, a critical step in the journey of drug discovery and development.
References
A Comparative Guide to the Reactivity of Methyl 4-bromopent-4-enoate and Methyl 4-chloropent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of methyl 4-bromopent-4-enoate and methyl 4-chloropent-4-enoate. These two compounds are valuable building blocks in organic synthesis, particularly in the construction of complex molecules. Their utility is largely defined by the reactivity of the vinylic halide moiety. This document summarizes the key factors governing their reactivity, presents quantitative data, and provides a representative experimental protocol for a common synthetic transformation.
Introduction to Vinylic Halide Reactivity
This compound and methyl 4-chloropent-4-enoate are structurally similar, differing only in the halogen atom attached to the terminal double bond. This seemingly minor difference has significant implications for their reactivity in various chemical reactions. As vinylic halides, their reactivity is primarily dictated by the strength of the carbon-halogen (C-X) bond and the ability of the halide to function as a leaving group.
In general, the reactivity of organohalides follows the trend I > Br > Cl > F. This trend is observed across a range of reactions, most notably in palladium-catalyzed cross-coupling reactions. The underlying principles for this trend are the carbon-halogen bond dissociation energy and the stability of the resulting halide anion.
Theoretical Comparison of Reactivity
The enhanced reactivity of the bromo-compound over the chloro-analogue can be attributed to two primary electronic factors:
-
Carbon-Halogen Bond Strength : The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for reactions where this bond cleavage is part of the rate-determining step, such as the oxidative addition in cross-coupling catalysis.[1][2]
-
Leaving Group Ability : A good leaving group is a species that can stabilize the negative charge it accepts upon bond cleavage. This is inversely related to its basicity; weaker bases make better leaving groups.[3][4] Bromide (Br⁻) is a weaker base than chloride (Cl⁻), as evidenced by the lower pKa of its conjugate acid (HBr vs. HCl).[5] Therefore, bromide is a better leaving group than chloride, facilitating both nucleophilic substitution and elimination reactions where the halide is expelled.[6][7]
It is important to note that vinylic halides are generally less reactive towards classic S(_N)1 and S(_N)2 nucleophilic substitution reactions compared to their saturated alkyl halide counterparts. This is due to the increased strength of the C-X bond, which has partial double-bond character due to resonance, and the instability of the resulting vinylic carbocation that would be formed in an S(_N)1 pathway.
Data Presentation: Quantitative Comparison
The fundamental physicochemical properties that dictate the reactivity of the C-X bond are summarized below.
| Property | Methyl 4-chloropent-4-enoate (C-Cl) | This compound (C-Br) | Rationale for Higher Reactivity |
| Avg. Bond Dissociation Energy | ~339 kJ/mol | ~276 kJ/mol | Lower energy required to cleave |
| Conjugate Acid pKa | HCl (~ -7.0) | HBr (~ -9.0) | Weaker conjugate base is a better leaving group |
Note: Bond dissociation energies are average values for C(sp³)-X bonds and serve as a general guide. The C(sp²)-X bond in vinylic halides is stronger, but the trend remains the same.[1][2] pKa values confirm the relative leaving group abilities.[5]
Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is where the difference in reactivity is most pronounced and synthetically useful. In reactions like the Suzuki, Heck, and Stille couplings, a critical step in the catalytic cycle is the oxidative addition of a Palladium(0) complex into the carbon-halogen bond.
The relative rate of oxidative addition typically follows the order C-I > C-Br >> C-Cl.[8] This means that this compound will react significantly faster and under milder conditions (e.g., lower temperatures, lower catalyst loadings) than methyl 4-chloropent-4-enoate.[9] While catalysts and ligands have been developed to activate C-Cl bonds, C-Br bonds remain more reactive.[10]
Expected Relative Reactivity: This compound > Methyl 4-chloropent-4-enoate
Mandatory Visualizations
Caption: Factors influencing the higher reactivity of the bromo-compound.
Caption: Workflow for a parallel experiment to compare reactivity.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, which can be used to experimentally validate the reactivity difference.
Protocol: Suzuki-Miyaura Coupling of a Vinylic Halide with Phenylboronic Acid
Objective: To compare the rate of formation of methyl 4-phenylpent-4-enoate from this compound and methyl 4-chloropent-4-enoate.
Materials:
-
This compound (1.0 eq)
-
Methyl 4-chloropent-4-enoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and the phosphine ligand (e.g., PPh₃ or SPhos) in a portion of the toluene. Stir for 15 minutes at room temperature.
-
Reaction Setup: In two separate, identical, oven-dried Schlenk flasks equipped with stir bars and reflux condensers, add phenylboronic acid (1.2 eq) and K₂CO₃ (2.0 eq).
-
Addition of Halides: To the first flask, add this compound (1.0 eq). To the second flask, add methyl 4-chloropent-4-enoate (1.0 eq).
-
Solvent and Catalyst Addition: Add toluene and water (e.g., a 4:1 ratio) to each flask. Add the pre-formed catalyst solution (or the catalyst and ligand directly) to each flask.
-
Reaction Execution: Place both flasks in a pre-heated oil bath at a controlled temperature (e.g., 80-100 °C).
-
Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture under inert conditions. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product.
-
Work-up (upon completion): Cool the reaction mixtures to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Expected Outcome: The reaction containing this compound is expected to proceed to completion significantly faster than the reaction with methyl 4-chloropent-4-enoate. It is possible that under the chosen conditions, the chloro-compound may show little to no conversion while the bromo-compound fully reacts.
Conclusion
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Khan Academy [khanacademy.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS Method Validation for the Synthesis of Methyl 4-Bromopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the validation of methyl 4-bromopent-4-enoate synthesis. It includes a detailed experimental protocol for the synthesis, a complete GC-MS validation method, and a comparison with alternative analytical techniques. All quantitative data are presented in clear, structured tables, and a detailed workflow diagram is provided for enhanced clarity.
Introduction
This compound is a valuable intermediate in organic synthesis, often utilized in the pharmaceutical industry for the development of novel therapeutic agents. The synthesis of this compound, typically achieved through the allylic bromination of a suitable precursor, requires a robust analytical method to ensure the purity, identity, and quantity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and specificity.[1] This guide details a validated GC-MS method for the analysis of this compound and compares its performance with other analytical approaches.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the allylic bromination of methyl pent-4-enoate using N-bromosuccinimide (NBS) as the bromine source. This reaction is typically initiated by light or a radical initiator.
Experimental Protocol: Synthesis
Materials:
-
Methyl pent-4-enoate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4), anhydrous
-
Azobisisobutyronitrile (AIBN) or a 250W tungsten lamp
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl pent-4-enoate (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution. Alternatively, the reaction can be initiated by shining a 250W tungsten lamp on the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or a preliminary GC-MS analysis.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
GC-MS Method Validation
The validation of the analytical method is crucial to ensure its reliability for the intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: A non-polar or mid-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
GC-MS Parameters (Illustrative):
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Split (e.g., 20:1) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 60 °C (hold for 2 min) |
| Ramp Rate | 10 °C/min |
| Final Temperature | 240 °C (hold for 5 min) |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 40-300 m/z |
Data Presentation: Method Validation Parameters (Illustrative Data)
The following tables summarize the typical performance characteristics of a validated GC-MS method for the quantitative analysis of this compound.
Table 1: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.5 - 50 | > 0.998 |
Table 2: Precision
| Parameter | Concentration (µg/mL) | Relative Standard Deviation (RSD, %) |
| Repeatability (Intra-day) | 1 | < 5.0 |
| 25 | < 3.0 | |
| Intermediate Precision (Inter-day) | 1 | < 6.0 |
| 25 | < 4.0 |
Table 3: Accuracy
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 1 | 95 - 105 |
| 10 | 98 - 102 |
| 40 | 97 - 103 |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.50 |
Comparison with Alternative Analytical Methods
While GC-MS is a highly effective technique for this application, other methods can also be considered, each with its own advantages and disadvantages.
Table 5: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography and detection by mass spectrometry. | High sensitivity and specificity, provides structural information for identification. | Requires volatile and thermally stable analytes. |
| Gas Chromatography-Flame Ionization Detector (GC-FID) | Separation by gas chromatography and detection by flame ionization. | Robust, quantitative, and has a wide linear range. | Does not provide structural information for definitive identification. |
| High-Performance Liquid Chromatography (HPLC) | Separation by liquid chromatography with various detectors (e.g., UV, DAD). | Suitable for non-volatile or thermally labile compounds. | This compound lacks a strong chromophore, limiting UV detection sensitivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis based on the magnetic properties of atomic nuclei. | Provides detailed structural information and can be quantitative (qNMR). | Lower sensitivity compared to GC-MS, requires higher sample concentrations. |
| Chemical Ionization Mass Spectrometry (CIMS) | A soft ionization technique often used for real-time analysis of volatile organic compounds.[2] | High sensitivity and selectivity for specific classes of compounds.[2] | May not be as universally applicable as EI-GC-MS for a wide range of compounds. |
| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | A real-time analytical technique for direct analysis of volatile compounds in air or headspace. | Capable of real-time analysis, simplifying sample preparation. | May have limitations in separating isomers and complex mixtures compared to chromatographic methods. |
Visualizing the Workflow
A clear understanding of the entire process, from synthesis to analysis, is crucial for successful implementation.
Caption: Workflow for the synthesis and GC-MS validation of this compound.
Conclusion
The described GC-MS method provides a reliable and robust approach for the validation of this compound synthesis. Its high sensitivity, specificity, and the ability to provide structural confirmation make it superior to many alternative techniques for this particular application. The detailed experimental protocols and illustrative validation data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and pharmaceutical development, ensuring the quality and consistency of this important chemical intermediate.
References
A Spectroscopic Showdown: Differentiating E and Z Isomers of Bromoalkenoates
A detailed spectroscopic comparison of the E and Z isomers of bromoalkenoates reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences provide a robust toolkit for researchers to distinguish between these geometric isomers, a critical step in chemical synthesis and drug development where stereochemistry can dictate biological activity.
The geometric isomerism in bromoalkenoates, arising from the restricted rotation around the carbon-carbon double bond, leads to unique spatial arrangements of the bromine and ester functional groups. This structural variance is directly reflected in their interaction with electromagnetic radiation and their fragmentation patterns in mass spectrometry, allowing for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons
¹H NMR spectroscopy is a particularly powerful tool for differentiating between E and Z isomers of bromoalkenoates. The key lies in the chemical shift of the vinyl proton and the coupling constants between adjacent protons.
In the E-isomer , the vinyl proton is typically found further downfield (at a higher ppm value) compared to the Z-isomer . This is attributed to the deshielding effect of the carbonyl group of the ester, which is on the same side of the double bond as the vinyl proton in the E configuration.
Conversely, in the Z-isomer , the vinyl proton is generally shifted upfield (to a lower ppm value) as it is positioned on the same side as the bromine atom.
Furthermore, the coupling constant (J-value) between the vinyl proton and a proton on an adjacent carbon can be diagnostic. For vicinal protons across a double bond, the trans coupling constant (typically 12-18 Hz) observed in E-isomers is significantly larger than the cis coupling constant (typically 6-12 Hz) in Z-isomers.
Similarly, ¹³C NMR spectroscopy shows discernible differences. The carbon atom of the C=C bond closer to the bromine atom generally experiences a different chemical shift compared to its counterpart in the other isomer due to varying steric and electronic environments.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy provides insights into the vibrational frequencies of the chemical bonds within the molecule. While the differences in the IR spectra of E and Z isomers of bromoalkenoates can be more subtle than in NMR, characteristic bands can still be used for differentiation.
The C=C stretching vibration in the E-isomer often appears at a slightly different wavenumber compared to the Z-isomer. More significantly, the out-of-plane C-H bending vibrations can be highly informative. E-isomers (trans) typically show a strong absorption band in the region of 960-980 cm⁻¹, whereas Z-isomers (cis) exhibit a characteristic absorption band around 675-730 cm⁻¹.
The position of the C=O stretching vibration of the ester group can also be influenced by the isomeric configuration, although this effect is often less pronounced.
Mass Spectrometry (MS): Fragmenting with a Purpose
Mass spectrometry, which analyzes the mass-to-charge ratio of ionized molecules and their fragments, can also aid in distinguishing between E and Z isomers. While both isomers will exhibit the same molecular ion peak, their fragmentation patterns can differ due to the different spatial arrangement of the atoms, which can influence the stability of the resulting fragment ions.
The relative abundances of certain fragment ions, particularly those resulting from the loss of the bromine atom or parts of the ester group, can vary between the E and Z isomers. These differences in fragmentation pathways can serve as an additional piece of the puzzle in isomer identification.
Quantitative Spectroscopic Data Comparison
To illustrate these differences, the following tables summarize typical spectroscopic data for a representative bromoalkenoate, ethyl 2-bromocrotonate.
Table 1: ¹H NMR Spectroscopic Data for E and Z Isomers of Ethyl 2-bromocrotonate
| Isomer | Vinyl Proton (CH) Chemical Shift (δ, ppm) | Methyl Proton (CH₃) Chemical Shift (δ, ppm) | Ethyl Ester (OCH₂CH₃) Chemical Shifts (δ, ppm) | Coupling Constant (³J, Hz) |
| E | ~7.2 | ~2.1 | ~4.2 (q), ~1.3 (t) | ~7.1 |
| Z | ~6.8 | ~2.4 | ~4.2 (q), ~1.3 (t) | ~7.2 |
Table 2: ¹³C NMR Spectroscopic Data for E and Z Isomers of Ethyl 2-bromocrotonate
| Isomer | C=O Chemical Shift (δ, ppm) | C-Br Chemical Shift (δ, ppm) | =CH Chemical Shift (δ, ppm) | CH₃ Chemical Shift (δ, ppm) | OCH₂CH₃ Chemical Shifts (δ, ppm) |
| E | ~163 | ~115 | ~140 | ~15 | ~62, ~14 |
| Z | ~162 | ~118 | ~138 | ~20 | ~62, ~14 |
Table 3: Key IR Absorption Frequencies for E and Z Isomers of Ethyl 2-bromocrotonate
| Isomer | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) |
| E | ~1720 | ~1640 | ~970 |
| Z | ~1725 | ~1645 | ~710 |
Experimental Protocols
Synthesis of E and Z-Ethyl 2-bromocrotonate:
A typical synthesis involves the reaction of ethyl crotonate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed, and the resulting product is a mixture of E and Z isomers.
Separation of Isomers:
The E and Z isomers can be separated using column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate. The separation is monitored by thin-layer chromatography (TLC).
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher, using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent like chloroform.
-
Mass Spectrometry: Mass spectra are recorded using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.
Workflow for Spectroscopic Differentiation
Caption: Workflow for the differentiation of E and Z isomers of bromoalkenoates.
Comparative Guide to the Cross-Coupling Kinetics of Methyl 4-Bromopent-4-enoate Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of substrates analogous to methyl 4-bromopent-4-enoate in various palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct kinetic studies on this compound, this guide draws upon experimental data from structurally similar vinyl bromides to provide insights into expected reactivity and to compare the efficacy of different cross-coupling methodologies.
Introduction to Cross-Coupling Reactions and the Significance of Vinyl Bromides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For substrates like this compound, which contains a vinyl bromide moiety, these reactions offer a powerful tool for molecular elaboration. The kinetics of these reactions are of paramount importance as they dictate reaction times, catalyst loadings, and overall process efficiency.
The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The relative rates of these steps determine the overall reaction rate and can be influenced by the choice of catalyst, ligands, base, solvent, and the nature of the coupling partners. For vinyl halides, the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, is often a critical, and sometimes rate-determining, step.[1]
Comparative Kinetic Data
| Substrate/Reaction | Coupling Partner | Catalyst System | Solvent | Rate Constant (k) / Remarks |
| Vinyl Bromide (Oxidative Addition) | - | Pd(PPh₃)₄ | DMF | k = 2.5 x 10⁻² M⁻¹s⁻¹ at 20°C.[2][3] |
| Vinyl Triflate (Oxidative Addition) | - | Pd(PPh₃)₄ | DMF | Significantly faster than vinyl bromide.[2][3] |
| Phenyl Bromide (Oxidative Addition) | - | Pd(PPh₃)₄ | DMF | Slower than vinyl bromide.[2][3] |
| Aryl Bromides (Suzuki Coupling) | Phenylboronic acid | Pd-poly(AA) hybrid | Isopropyl alcohol | Turnover frequencies in the range of 500-850 h⁻¹.[4] |
| Aryl Bromides (Heck Reaction) | Methyl Acrylate | Pd/C | NMP | Reaction completion at 100% conversion of iodobenzene.[5] |
Key Insights from the Data:
-
Leaving Group Effect: The rate of oxidative addition for vinyl substrates is highly dependent on the leaving group, with triflates reacting much faster than bromides.[2][3] This suggests that a hypothetical methyl 4-(triflyloxy)pent-4-enoate would likely be more reactive than its bromo-analogue.
-
Substrate Comparison: Vinyl bromide undergoes oxidative addition faster than phenyl bromide, indicating that the sp²-hybridized carbon of the vinyl group is more reactive in this step.[2][3]
-
Overall Reaction Rates: While direct rate constants for the full catalytic cycle of a simple vinyl bromide in different cross-coupling reactions are not available for a side-by-side comparison, turnover frequencies for Suzuki coupling of heteroaryl bromides provide a benchmark for catalytic efficiency.[4]
Comparison of Cross-Coupling Alternatives
The choice of cross-coupling reaction can significantly impact the outcome and efficiency of a synthesis involving a vinyl bromide like this compound.
-
Suzuki-Miyaura Coupling: This reaction is widely used due to the stability and low toxicity of the boronic acid coupling partners.[6] The oxidative addition is often the rate-determining step.[1] The use of sterically hindered phosphine ligands can promote the reaction at room temperature.[7]
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high reactivity and functional group tolerance.[8] The transmetalation step is typically rate-limiting.[8]
-
Stille Coupling: This reaction utilizes organotin reagents, which are stable to air and moisture.[9] However, the toxicity of tin compounds is a significant drawback.[9] Similar to the Negishi reaction, transmetalation is often the rate-determining step.[9]
-
Heck-Mizoroki Reaction: The Heck reaction couples the vinyl bromide with an alkene. A key advantage is that it does not require the pre-formation of an organometallic reagent for the coupling partner.[10]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for monitoring the kinetics of cross-coupling reactions.
General Protocol for Kinetic Analysis of a Suzuki-Miyaura Coupling
-
Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and septum for sampling is used. The reactor is maintained at a constant temperature using a circulating bath.
-
Reagent Preparation: Stock solutions of the vinyl bromide, boronic acid, palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and base (e.g., K₂CO₃) in a degassed solvent (e.g., dioxane/water) are prepared in a glovebox.
-
Reaction Initiation: The vinyl bromide, boronic acid, and base solutions are added to the reactor and allowed to reach thermal equilibrium. The reaction is initiated by injecting the catalyst solution.
-
Sampling: At timed intervals, aliquots are withdrawn from the reaction mixture via a syringe and immediately quenched (e.g., with a cold solution of a suitable quenching agent).
-
Analysis: The quenched samples are analyzed by a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of reactants and products over time.
-
Data Analysis: The concentration versus time data is then used to determine the reaction order and rate constants by fitting to an appropriate rate law. Automated kinetic profiling systems with online HPLC can provide high-throughput and reproducible data.[11]
Visualizing Reaction Workflows and Mechanisms
Experimental Workflow for Kinetic Studies
Caption: A typical workflow for conducting kinetic studies of cross-coupling reactions.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of the catalytic cycle for common cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
"yield comparison of different catalysts for methyl 4-bromopent-4-enoate reactions"
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of different catalytic approaches for the synthesis of methyl 4-bromopent-4-enoate, a valuable building block in organic synthesis. The focus is on the allylic bromination of methyl pent-4-enoate, a common and effective synthetic route.
The synthesis of this compound is typically achieved through the allylic bromination of methyl pent-4-enoate using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism, and the choice of initiator, which acts as the catalyst, can significantly influence the reaction's yield and efficiency. This guide compares three common radical initiators: UV light (photochemical initiation), azobisisobutyronitrile (AIBN), and benzoyl peroxide (BPO).
Yield Comparison of Catalytic Initiators
The following table summarizes the reported yields for the allylic bromination of terminal alkenes using NBS with different radical initiators. While specific data for methyl pent-4-enoate is limited, the yields for analogous terminal alkenes provide a strong basis for comparison.
| Catalyst/Initiator | Substrate | Product(s) | Yield (%) |
| UV Light | 1-Octene | 3-Bromo-1-octene and 1-bromo-2-octene | Not specified |
| Benzoyl Peroxide | Cyclohexene | 3-Bromocyclohexene | 70%[1] |
| AIBN | Not specified | Allylic bromination product | Generally effective |
Note: Yields can be highly dependent on reaction conditions and the specific substrate.
Experimental Protocols
Below are detailed experimental protocols for the allylic bromination of a terminal alkene using NBS with different catalytic initiators. These can be adapted for the synthesis of this compound.
Protocol 1: Photochemical Bromination with UV Light
This method utilizes UV light to initiate the radical chain reaction.
Materials:
-
Methyl pent-4-enoate
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4), anhydrous
-
UV lamp (e.g., sunlamp)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
In a flame-dried reaction flask, dissolve methyl pent-4-enoate in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide to the solution.
-
Irradiate the mixture with a UV lamp while stirring at room temperature. The reaction is typically monitored by the disappearance of the solid NBS, which is denser than the solvent and will sink.
-
Once the reaction is complete (indicated by the consumption of NBS), the mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield this compound.
Protocol 2: Chemically-Initiated Bromination with Benzoyl Peroxide
This protocol uses a chemical initiator, benzoyl peroxide, which decomposes upon heating to generate radicals.
Materials:
-
Methyl pent-4-enoate
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a solution of methyl pent-4-enoate in anhydrous carbon tetrachloride in a round-bottom flask, add N-bromosuccinimide.
-
Add a catalytic amount of benzoyl peroxide to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
The reaction is monitored by the disappearance of the NBS.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The succinimide is removed by filtration.
-
The filtrate is washed with a saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation or column chromatography.
Protocol 3: Chemically-Initiated Bromination with AIBN
AIBN is another common radical initiator that decomposes upon heating.
Materials:
-
Methyl pent-4-enoate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
In a reaction flask, combine methyl pent-4-enoate and N-bromosuccinimide in anhydrous carbon tetrachloride.
-
Add a catalytic amount of AIBN to the suspension.
-
Heat the mixture to reflux while stirring.
-
Monitor the reaction until all the NBS has been consumed.
-
Allow the reaction mixture to cool to room temperature and filter to remove the succinimide.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the residue by distillation under reduced pressure or by column chromatography to obtain the desired product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key relationships and the general experimental workflow for the synthesis of this compound via allylic bromination.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
References
A Comparative Guide to Vinylation Reagents: Alternatives to Methyl 4-Bromopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the introduction of a vinyl group is a cornerstone transformation, enabling the construction of complex molecular architectures and serving as a gateway to a diverse array of functionalizations. While methyl 4-bromopent-4-enoate presents a potential vinylating agent, a comprehensive evaluation of its performance against established alternatives is crucial for methodological optimization in research and drug development. This guide provides an objective comparison of various vinylation reagents, supported by experimental data, to inform the selection of the most suitable reagent for a given synthetic challenge.
Performance Comparison of Vinylation Reagents
The efficacy of a vinylating agent is determined by several factors, including reaction yield, substrate scope, functional group tolerance, and the safety profile of the reagent and its byproducts. Here, we compare the performance of several common vinylating agents in the palladium-catalyzed vinylation of aryl halides, a frequently employed transformation in medicinal chemistry.
| Reagent/Coupling Method | Typical Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Potassium Vinyltrifluoroborate (Suzuki-Miyaura) | 4-Bromoacetophenone | PdCl₂ (2 mol%), PPh₃ (6 mol%) | Cs₂CO₃ | THF/H₂O | 85 | 22 | 95 | [1][2][3][4] |
| Vinyltributyltin (Stille) | Iodobenzene | Pd(PPh₃)₄ (2 mol%) | - | THF | 70 | 15 | 72 | |
| Vinyltrimethoxysilane (Hiyama) | 4-Bromoacetophenone | Pd(OAc)₂ (0.1 mol%), P(4-MeOC₆H₄)₃ | NaOH | - | 120 (MW) | 0.17 | 95 | [5] |
| Ethylene Gas (Heck) | 4-Bromoacetophenone | Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%) | NaOAc | DMA | 120 | 24 | 91 |
Key Observations:
-
Potassium vinyltrifluoroborate in the Suzuki-Miyaura coupling demonstrates high yields and utilizes a stable, easy-to-handle solid reagent.[1][2][3][4] The reaction conditions are relatively mild, though they require a mixed solvent system.
-
Vinyltributyltin in the Stille coupling offers good yields, but the toxicity of organotin compounds is a significant drawback.[6]
-
Vinyltrimethoxysilane in the Hiyama coupling provides excellent yields under microwave irradiation, showcasing a rapid and efficient transformation.[5] The use of a less toxic silicon-based reagent is advantageous.
-
Ethylene gas in the Heck reaction is an atom-economical approach, directly incorporating the vinyl group. However, it requires handling of a gaseous reagent and typically higher temperatures.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of any synthetic transformation. Below are representative experimental protocols for the vinylation of an aryl bromide using the compared reagents.
Suzuki-Miyaura Vinylation using Potassium Vinyltrifluoroborate
A mixture of 4-bromoacetophenone (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), PdCl₂ (0.02 mmol), PPh₃ (0.06 mmol), and Cs₂CO₃ (3.0 mmol) in a 9:1 mixture of THF and water (5 mL) is degassed and heated to 85 °C in a sealed tube for 22 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired vinylated product.[1][2][3][4]
Stille Vinylation using Vinyltributyltin
To a solution of iodobenzene (1.0 mmol) and vinyltributyltin (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere is added Pd(PPh₃)₄ (0.02 mmol). The reaction mixture is heated to 70 °C for 15 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the vinylated product.
Hiyama Vinylation using Vinyltrimethoxysilane
In a microwave reactor vial, 4-bromoacetophenone (1.0 mmol), vinyltrimethoxysilane (1.5 mmol), Pd(OAc)₂ (0.001 mmol), P(4-MeOC₆H₄)₃ (0.002 mmol), and NaOH (2.5 mmol) are combined. The vial is sealed and subjected to microwave irradiation at 120 °C for 10 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.[5]
Heck Vinylation using Ethylene Gas
A pressure vessel is charged with 4-bromoacetophenone (1.0 mmol), Pd(OAc)₂ (0.01 mmol), P(o-tol)₃ (0.02 mmol), and NaOAc (1.2 mmol) in DMA (5 mL). The vessel is purged with ethylene gas and then pressurized to 1 atm with ethylene. The reaction mixture is heated to 120 °C for 24 hours. After cooling and venting the ethylene, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Reaction Workflows and Mechanisms
The palladium-catalyzed cross-coupling reactions proceed through distinct catalytic cycles. Understanding these pathways is crucial for troubleshooting and optimizing reaction conditions.
The Suzuki-Miyaura coupling involves the reaction of an organoborane with an organic halide.[1][2][3][4] The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.
The Stille coupling utilizes an organotin reagent.[6] Similar to the Suzuki coupling, it proceeds via oxidative addition, transmetalation, and reductive elimination. A key difference is that it does not typically require a base for activation of the organometallic reagent.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
The Strategic Application of Methyl 4-bromopent-4-enoate in Multi-Step Synthesis: A Cost-Benefit Analysis
In the landscape of multi-step organic synthesis, the selection of building blocks is a critical decision that profoundly impacts the overall efficiency, cost, and success of a synthetic campaign. Methyl 4-bromopent-4-enoate, a versatile C5 building block, has emerged as a valuable reagent, particularly in the construction of complex molecular architectures containing butenolide motifs. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with alternative synthetic strategies and offering detailed experimental insights for researchers, scientists, and drug development professionals.
Comparative Analysis: Performance and Cost
The utility of this compound and its analogs, such as methyl 4-bromocrotonate, primarily lies in their ability to participate in reactions like the Reformatsky reaction to form γ-hydroxy esters, which can then be cyclized to butenolides. Butenolides are prevalent structural motifs in a wide array of biologically active natural products.
To provide a clear comparison, we will consider the synthesis of a common structural motif, the γ-vinyl-γ-butyrolactone ring system, which is a key feature in natural products like mintlactone.
Table 1: Cost Comparison of Key Reagents
| Reagent | Supplier Example | Price (USD) per Gram | Molecular Weight ( g/mol ) | Price (USD) per Mole |
| This compound | BLD Pharm | Price on Request | 193.04 | Price on Request |
| Methyl 4-bromocrotonate (85%) | Sigma-Aldrich | ~$3.63 (for 100g) | 179.01 | ~$650 |
| Ethyl Bromoacetate (98%) | Sigma-Aldrich | ~$0.43 (for 100g) | 167.00 | ~$72 |
| Itaconic Anhydride | Sigma-Aldrich | ~$0.50 (for 100g) | 112.06 | ~$56 |
Table 2: Performance Comparison in Butenolide Synthesis
| Synthetic Approach | Key Reagent | Typical Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| Reformatsky Reaction | This compound / Methyl 4-bromocrotonate | 60-85% | Zinc, refluxing solvent (e.g., THF, benzene) | Direct formation of the butenolide precursor; good functional group tolerance. | Requires activation of zinc; can be sensitive to steric hindrance. |
| Alternative: Wittig/Horner-Wadsworth-Emmons Olefination | Aldehyde/Ketone + Phosphonium ylide/Phosphonate ester | 70-95% | Strong base (e.g., n-BuLi, NaH) | High yields and stereoselectivity. | Requires multi-step preparation of the olefination reagent; sensitive to air and moisture. |
| Alternative: Organocatalysis | Aldehyde/Ketone + Enal | 50-90% | Chiral amine or phosphine catalyst | Enantioselective synthesis is possible; mild reaction conditions. | Catalyst loading can be high; may require longer reaction times. |
Experimental Protocols
To illustrate the practical application of these reagents, detailed experimental protocols for the synthesis of a butenolide intermediate are provided below.
Protocol 1: Reformatsky Reaction with a Bromoenoate
This protocol is adapted from the general principles of the Reformatsky reaction, a key application for reagents like this compound.
Reaction: Synthesis of a γ-hydroxy ester precursor to a butenolide.
Materials:
-
4-Methylcyclohexanone (1.0 eq)
-
Methyl 4-bromocrotonate (1.2 eq)
-
Activated Zinc dust (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust.
-
The flask is heated under vacuum and then cooled under an inert atmosphere (argon or nitrogen).
-
A solution of 4-methylcyclohexanone and methyl 4-bromocrotonate in anhydrous THF is added dropwise to the zinc suspension.
-
The reaction mixture is gently heated to reflux for 2-4 hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude γ-hydroxy ester is then purified by column chromatography on silica gel. This intermediate can be subsequently cyclized to the corresponding butenolide under acidic or basic conditions.
Protocol 2: Alternative Synthesis via Aldol Condensation and Lactonization
This protocol outlines a common alternative route to butenolides that avoids the use of a bromoenoate.
Reaction: Two-step synthesis of a butenolide from an aldehyde and an ester.
Materials:
-
4-Methylcyclohexanone (1.0 eq)
-
Ethyl acetate (2.0 eq)
-
Lithium diisopropylamide (LDA) (2.2 eq) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Step 1: Aldol Condensation: A solution of ethyl acetate in anhydrous THF is added dropwise to a solution of LDA in THF at -78 °C under an inert atmosphere. The mixture is stirred for 30 minutes. A solution of 4-methylcyclohexanone in anhydrous THF is then added dropwise, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in Protocol 1 to yield the β-hydroxy ester.
-
Step 2: Lactonization: The purified β-hydroxy ester is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction mixture is cooled, washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield the butenolide.
Visualization of Synthetic Workflow and Decision-Making
To better illustrate the role of these reagents in a synthetic plan, the following diagrams, generated using the DOT language, depict a generic multi-step synthesis and a decision-making flowchart for choosing a synthetic route.
Conclusion
The cost-benefit analysis of this compound in multi-step synthesis reveals a nuanced landscape where the optimal choice of reagent is highly dependent on the specific goals of the synthetic campaign.
-
Cost-Effectiveness: For large-scale syntheses where cost is a primary driver, alternative routes utilizing inexpensive and readily available starting materials like ethyl acetate and itaconic anhydride may be more economical. The per-mole cost of bromoenoates can be significantly higher.
-
Efficiency and Convergence: The use of this compound in a Reformatsky-type reaction offers a more convergent approach, directly installing a significant portion of the target molecule's carbon skeleton in a single step. This can lead to a shorter overall synthesis and potentially higher overall yields, which can offset the initial higher cost of the reagent, especially in the context of complex, multi-step syntheses where overall yield is paramount.
-
Stereoselectivity: For syntheses requiring high levels of stereocontrol, particularly enantioselectivity, organocatalytic methods often provide a superior solution, albeit potentially at the cost of higher catalyst loading and longer reaction times.
A Comparative Guide to the Synthesis of γ-Methylene-γ-butyrolactones: Validating the Methyl 4-bromopent-4-enoate Pathway
For researchers and professionals in drug development and organic synthesis, the efficient construction of the γ-methylene-γ-butyrolactone motif is of significant interest. This structural element is a key pharmacophore in a vast array of natural products exhibiting a wide range of biological activities. This guide provides a comparative analysis of a synthetic pathway utilizing methyl 4-bromopent-4-enoate against established alternative routes, supported by experimental data and detailed methodologies.
Comparison of Synthetic Pathways
The synthesis of γ-methylene-γ-butyrolactones can be approached through various strategic disconnections. Here, we compare the likely performance of a Reformatsky-type reaction involving this compound with two prominent alternative methods: a bio-based route from itaconic acid and a chromium-catalyzed allylation.
| Parameter | Reformatsky Reaction with this compound | Synthesis from Itaconic Acid [1] | Chromium-Catalyzed Allylation |
| Starting Materials | This compound, Aldehyde/Ketone, Zinc | Itaconic Acid, Reducing Agent, Acid/Base | Aldehyde, 2-(Alkoxycarbonyl)allyl bromide, Chromium catalyst, Chiral ligand |
| Key Steps | Organozinc formation, Nucleophilic addition, Lactonization | Esterification, Selective reduction, Cyclization | Enantioselective allylation, Lactonization |
| Reported Yield | Moderate to High (estimated) | High-yielding | Up to 91%[2] |
| Stereoselectivity | Generally low unless chiral auxiliaries are used | Achievable with chiral catalysts | High enantioselectivity (up to 99% ee)[2] |
| Substrate Scope | Broad range of aldehydes and ketones | Limited by derivatization of itaconic acid | Wide range of aldehydes, including aliphatic, aryl, and unsaturated[2] |
| Reaction Conditions | Mild to moderate (activation of zinc may be required) | Can require harsh reduction or cyclization conditions | Mild reaction conditions[2] |
| Reagent Toxicity | Zinc (low toxicity), Brominated organics (moderate) | Generally low toxicity reagents | Chromium catalyst (toxic), Chiral ligands (can be complex) |
Experimental Protocols
Representative Protocol for Reformatsky-Type Synthesis of γ-Methylene-γ-butyrolactones using this compound
This protocol is an extrapolated procedure based on the well-established Reformatsky reaction of structurally similar α-haloesters.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium chloride (NaCl)
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.2 equivalents).
-
The flask is flushed with nitrogen, and anhydrous THF is added to cover the zinc.
-
A solution of this compound (1 equivalent) and the carbonyl compound (1 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the solution is added to the zinc suspension, and the mixture is gently heated to initiate the reaction.
-
Once the reaction has initiated (indicated by a color change and/or gentle reflux), the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting materials.
-
The reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated NaHCO₃, saturated NaCl, and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the corresponding γ-methylene-γ-butyrolactone.
Synthesis of β-methyl-α-methylene-γ-butyrolactone from Itaconic Acid
This procedure is adapted from a high-yielding, biorenewable route.[1]
Materials:
-
Itaconic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Sodium borohydride
-
Calcium chloride
-
Tetrahydrofuran (THF)
-
Amberlyst 15 resin
Procedure:
-
Esterification: A solution of itaconic acid in methanol with a catalytic amount of sulfuric acid is refluxed to produce dimethyl itaconate.
-
Selective Reduction: The resulting dimethyl itaconate is selectively reduced using sodium borohydride in the presence of calcium chloride in THF to yield the corresponding diol.
-
Lactonization and Dehydration: The diol is then subjected to acid-catalyzed cyclization and dehydration using Amberlyst 15 resin at elevated temperatures to yield β-methyl-α-methylene-γ-butyrolactone.
Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis
This protocol is based on a highly enantioselective method developed by Zhang and coworkers.[2]
Materials:
-
Aldehyde
-
Ethyl 2-(bromomethyl)acrylate
-
Chromium(II) chloride
-
Chiral carbazole-based bisoxazoline ligand
-
Cobalt phthalocyanine (CoPc)
-
Lithium chloride
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, a reaction tube is charged with CrCl₂, the chiral ligand, CoPc, and LiCl.
-
Anhydrous THF is added, and the mixture is stirred at room temperature.
-
The aldehyde is added, followed by ethyl 2-(bromomethyl)acrylate.
-
The reaction is stirred at room temperature until completion as monitored by TLC.
-
The reaction mixture is then subjected to an acidic workup to facilitate lactonization.
-
The product is extracted, the organic layers are combined, dried, and concentrated.
-
Purification by flash chromatography yields the enantioenriched α-exo-methylene γ-butyrolactone.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic strategies.
Caption: Workflow for the Reformatsky-type synthesis.
Caption: Synthesis from a biorenewable precursor.
Caption: Enantioselective chromium-catalyzed approach.
Conclusion
The validation of a synthetic pathway using this compound, likely through a Reformatsky-type reaction, presents a viable and versatile method for accessing γ-methylene-γ-butyrolactones. Its primary advantages are the ready availability of diverse carbonyl coupling partners and the use of relatively low-toxicity zinc. However, achieving high stereoselectivity may require further optimization, potentially through the use of chiral ligands or auxiliaries.
In comparison, the route from itaconic acid is attractive from a green chemistry perspective, utilizing a biorenewable starting material to deliver high yields of the target product.[1] The chromium-catalyzed method stands out for its exceptional enantioselectivity and mild reaction conditions, making it a powerful tool for the synthesis of chiral γ-methylene-γ-butyrolactones, which are often required in drug development.[2]
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including the desired stereochemistry, scale of the reaction, and tolerance to various functional groups. This guide provides the necessary comparative data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
Comparative Analysis of Methyl 4-bromopent-4-enoate in Polymerization: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer chemistry, the choice of initiator or monomer can profoundly influence the characteristics of the resulting polymer. This guide provides a comparative analysis of methyl 4-bromopent-4-enoate against other commonly employed bromoesters in polymerization reactions. Due to a scarcity of published experimental data on the polymerization behavior of this compound, this guide will focus on establishing a framework for comparison and detailing the experimental protocols necessary to generate the required comparative data. We will draw parallels with well-characterized bromoesters to propose a logical workflow for its evaluation.
Introduction to Bromoesters in Controlled Radical Polymerization
Bromoesters are a critical class of compounds in polymer synthesis, particularly in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP). Their efficacy as initiators stems from the carbon-bromine bond, which can be reversibly cleaved by a transition metal catalyst to generate a propagating radical. This controlled initiation and propagation allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.
Commonly used bromoester initiators include:
-
Ethyl 2-bromoisobutyrate (EBiB): A widely used initiator known for its high initiation efficiency and versatility with various monomers.
-
Methyl 2-bromopropionate (MBP): Another common initiator, often used for the polymerization of acrylates and styrenes.
-
1-Phenylethyl bromide (1-PEBr): Frequently employed for the polymerization of styrene and its derivatives.
This compound presents a unique structure with a terminal double bond, suggesting its potential dual role as both an initiator (via the bromoester group) and a monomer or a functionalizable moiety in the resulting polymer.
Hypothetical Performance Comparison: A Framework for Evaluation
Table 1: Proposed Framework for Comparative Data on Bromoester Performance in ATRP
| Parameter | This compound (Hypothetical) | Ethyl 2-bromoisobutyrate (EBiB) (Typical) | Methyl 2-bromopropionate (MBP) (Typical) |
| Initiation Efficiency | Expected to be moderate to high. The secondary nature of the bromide might influence the rate. The vinyl group could potentially participate in side reactions. | High | High |
| Control over Polymerization | Potentially good control, but the vinyl group might lead to branching or cross-linking, affecting polydispersity. | Excellent (Polydispersity < 1.2) | Excellent (Polydispersity < 1.2) |
| Rate of Polymerization | Dependent on the monomer and catalyst system. The electronic effects of the pentenoate structure will play a role. | Typically provides a controlled and predictable rate. | Similar to EBiB, offering good control over the reaction rate. |
| Functionality of Resulting Polymer | The terminal double bond offers a site for post-polymerization modification, leading to functional polymers. | Produces polymers with a bromine end-group, allowing for chain extension or other modifications. | Similar to EBiB, yields polymers with a terminal bromine. |
| Molecular Weight Control | Expected to allow for good control over molecular weight, provided side reactions of the vinyl group are minimized. | Excellent control over the final molecular weight of the polymer. | Excellent control over the final molecular weight. |
Experimental Protocols for Comparative Analysis
To generate the necessary data for a comprehensive comparison, the following experimental protocols for Atom Transfer Radical Polymerization (ATRP) are recommended.
General ATRP Procedure for Styrene Polymerization
This protocol outlines a typical ATRP of styrene, which can be adapted to compare the performance of this compound with other bromoester initiators.
Materials:
-
Styrene (monomer), purified by passing through a column of basic alumina.
-
Bromoester initiator (e.g., this compound, EBiB, MBP).
-
Copper(I) bromide (CuBr) (catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Anisole (solvent).
Procedure:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Add the bromoester initiator (e.g., 1 mmol) and anisole (e.g., 5 mL).
-
Add the purified styrene (e.g., 10 mL, 87.4 mmol).
-
The flask is sealed with a rubber septum and the mixture is degassed by three freeze-pump-thaw cycles.
-
While the flask is under a positive pressure of nitrogen, inject the PMDETA (e.g., 0.1 mmol) via a syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and start the timer.
-
Samples are withdrawn at timed intervals using a nitrogen-purged syringe to monitor monomer conversion and molecular weight evolution by gas chromatography (GC) and size exclusion chromatography (SEC), respectively.
-
The polymerization is terminated by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
The polymer is purified by dissolving the mixture in tetrahydrofuran (THF) and precipitating in an excess of methanol. The polymer is then filtered and dried under vacuum.
Characterization Techniques
-
Gas Chromatography (GC): To determine monomer conversion.
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the incorporation of the initiator fragment and the terminal vinyl group (in the case of this compound).
Visualizing the Experimental Workflow and Reaction Mechanism
To provide a clear visual representation of the processes involved, the following diagrams are generated using the DOT language.
ATRP Experimental Workflow
Caption: Workflow for a typical ATRP experiment.
General ATRP Mechanism
Caption: Simplified mechanism of Atom Transfer Radical Polymerization.
Conclusion and Future Directions
While a direct, data-driven comparison of this compound with other bromoesters is currently limited by the lack of published research, this guide provides a robust framework for conducting such a study. The unique structure of this compound, featuring both an initiating group and a polymerizable/functionalizable double bond, makes it a compelling candidate for the synthesis of novel polymer architectures.
Future research should focus on executing the outlined experimental protocols to generate quantitative data on its performance in controlled radical polymerization. Key areas of investigation should include determining its initiation efficiency, the level of control over polymerization, and exploring the reactivity of the terminal vinyl group for post-polymerization modifications. Such studies will be invaluable to researchers and professionals in polymer science and drug development, potentially unlocking new avenues for the design of advanced materials.
Safety Operating Guide
Navigating the Disposal of Methyl 4-bromopent-4-enoate: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before addressing disposal, it is imperative to understand the potential hazards associated with Methyl 4-bromopent-4-enoate. Based on data for structurally related compounds, such as other brominated esters and pentenoates, users should assume the substance may be hazardous.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
First Aid Measures: In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."
-
Do not mix this compound with non-halogenated waste or other incompatible materials. Incompatible materials may include strong oxidizing agents, acids, and bases.[1]
-
-
Container Management:
-
Use a container made of a material compatible with the chemical (e.g., glass or polyethylene).
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into the designated halogenated organic waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the halogenated organic waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with as much information as possible about the waste stream, including the name of the chemical and any known hazards.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
